Trimethylcetylammonium p-toluenesulfonate

Catalog No.
S633914
CAS No.
138-32-9
M.F
C26H49NO3S
M. Wt
455.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylcetylammonium p-toluenesulfonate

CAS Number

138-32-9

Product Name

Trimethylcetylammonium p-toluenesulfonate

IUPAC Name

hexadecyl(trimethyl)azanium;4-methylbenzenesulfonate

Molecular Formula

C26H49NO3S

Molecular Weight

455.7 g/mol

InChI

InChI=1S/C19H42N.C7H8O3S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-6-2-4-7(5-3-6)11(8,9)10/h5-19H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

MZMRZONIDDFOGF-UHFFFAOYSA-M

SMILES

Array

Synonyms

cetyltrimethylammonium p-toluenesulfonate, cetyltrimethylammonium tosylate, trimethylcetylammonium p-toluenesulfonate

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]

The exact mass of the compound Cetrimonium tosylate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Cetrimonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antimicrobial; Antistatic; Emulsifying; Hair conditioning; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Guide: CTAT Worm-like Micelle Formation and Manipulation

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Principles and Formation Mechanism

Worm-like micelles (WLMs) are elongated, flexible, polymer-like aggregates formed by the self-assembly of surfactant molecules. CTAT is particularly notable for forming highly viscous, entangled networks of WLMs even at relatively low concentrations and in the absence of added salt, which is a key differentiator from similar surfactants like CTAB. [1]

  • Role of the Tosylate Counterion: The tosylate (p-toluenesulfonate) anion is a hydrophobic counterion with high charge delocalization. It strongly binds to the cationic headgroups of cetyltrimethylammonium ions, effectively screening the electrostatic repulsion between them. This facilitates a transition from spherical micelles to rod-like or worm-like structures. The CMC of CTAT is approximately 0.3 mM, with rod-like micelles forming around 15 mM and viscoelastic gels manifesting at concentrations of about 70 mM. [1]
  • Living Polymer Behavior: Entangled WLMs exhibit rheological properties similar to polymer solutions. However, unlike polymers connected by covalent bonds, WLMs are dynamic "living polymers" that can reversibly break and recombine on measurable timescales, leading to unique viscoelastic properties characterized by a single, well-defined stress relaxation time. [1] [2]

Additive-Induced Microstructural Transitions

The microstructure and rheological properties of CTAT WLMs are highly sensitive to additives. The following table summarizes the distinct effects of various 1-alkanols, as established in the literature. [3] [1]

Table: Effects of 1-Alkanols on CTAT Worm-like Micelles

Additive Chain Length Partitioning Behavior Primary Effect on CTAT WLMs
Ethanol Short (C2) Preferentially in bulk water Minor impact on micellar structure
1-Butanol Medium (C4) Partitions between micelle and bulk Moderate micellar growth
1-Hexanol Medium (C6) Partitions into micelle palisade layer Significant micellar growth → Vesicle transition
1-Octanol Long (C8) Solubilized within micelle core Can induce structural changes
The 1-Hexanol Triggered Transition Pathway

The addition of 1-hexanol induces a distinct, concentration-dependent transition. The following diagram illustrates this structural evolution.

G Spherical Micelles (Low [CTAT]) Spherical Micelles (Low [CTAT]) Entangled Worm-like Micelles Entangled Worm-like Micelles Spherical Micelles (Low [CTAT])->Entangled Worm-like Micelles 1. Increase [CTAT] Elongated Worm-like Micelles Elongated Worm-like Micelles Entangled Worm-like Micelles->Elongated Worm-like Micelles 2. Add Low [Hexanol] Bilayered Vesicles Bilayered Vesicles Elongated Worm-like Micelles->Bilayered Vesicles 3. Add High [Hexanol]

Diagram: 1-Hexanol triggered transition from worms to vesicles.

  • Molecular Mechanism of 1-Hexanol Action: 1-Hexanol is a medium-chain alcohol that partitions between the aqueous bulk and the CTAT micelles. Its hydroxyl group resides near the surfactant headgroups (the palisade layer), while its hydrophobic tail penetrates the micellar core. This action effectively increases the critical packing parameter (CPP), favoring curvature changes that drive the transition from cylindrical micelles to higher curvature spherical vesicles. 2D NMR (NOESY) studies confirm the location of 1-hexanol close to the palisade layer of the micelles. [3] [1]

Experimental Characterization and Protocols

A multi-technique approach is essential for confirming the formation, growth, and transition of WLMs.

Key Methodologies and Workflow

The experimental workflow for characterizing these systems typically involves a combination of techniques, as outlined below.

G Sample Preparation Sample Preparation Macroscopic Rheology Macroscopic Rheology Sample Preparation->Macroscopic Rheology Imaging (cryo-TEM) Imaging (cryo-TEM) Sample Preparation->Imaging (cryo-TEM) Scattering (SANS) Scattering (SANS) Sample Preparation->Scattering (SANS) Molecular Probes (NMR) Molecular Probes (NMR) Sample Preparation->Molecular Probes (NMR) Microstructural Model Microstructural Model Macroscopic Rheology->Microstructural Model Imaging (cryo-TEM)->Microstructural Model Scattering (SANS)->Microstructural Model Molecular Probes (NMR)->Microstructural Model

Diagram: Multi-technique workflow for WLM characterization.

Detailed Experimental Protocols
  • Steady Shear and Oscillatory Rheometry

    • Purpose: To measure viscoelastic properties and determine mechanical strength and relaxation behavior. [4]
    • Protocol:
      • Use a stress-controlled or strain-controlled rheometer with a concentric cylinder or cone-and-plate geometry.
      • Perform a dynamic strain sweep at a fixed frequency to identify the linear viscoelastic region (LVR).
      • Conduct dynamic frequency sweeps within the LVR (e.g., 0.01 to 100 rad/s) to obtain elastic (G′) and viscous (G″) moduli.
      • Fit the data to the Maxwell model (single relaxation time) using the equations: ( G'(\omega) = G_0 \frac{(\omega \tau)^2}{1 + (\omega \tau)^2} ) and ( G''(\omega) = G_0 \frac{\omega \tau}{1 + (\omega \tau)^2} ) where ( G_0 ) is the plateau modulus, ( \tau ) is the relaxation time, and ( \omega ) is the angular frequency. [4]
      • Perform steady shear tests (e.g., 0.01 to 1000 s⁻¹) to observe shear-thinning behavior.
  • Cryogenic Transmission Electron Microscopy (cryo-TEM)

    • Purpose: For direct visualization of micellar and vesicular structures. [1]
    • Protocol:
      • Maintain samples at the temperature of interest (e.g., 30°C).
      • In a controlled environment vitrification system (CEVS) with high humidity, place a 5 µL drop of the solution on a perforated carbon polymer film grid.
      • Blot the grid to create a thin liquid film (100-500 nm) and immediately plunge it into liquid ethane cooled by liquid nitrogen (-183°C). This vitrifies the water, preventing ice crystal formation and preserving native structures.
      • Transfer the grid to a cryo-holder and image under a TEM (e.g., Philips CM 120 or Tecnai 12 G2) at approximately -174°C using low-dose imaging techniques to minimize beam damage. [1]
  • Small-Angle Neutron Scattering (SANS)

    • Purpose: To obtain quantitative, volume-averaged structural parameters in solution. [3]
    • Protocol:
      • Prepare samples in D₂O instead of H₂O to enhance neutron contrast.
      • The scattering intensity, I(q), is measured as a function of the scattering vector, q = (4π/λ)sin(θ/2), where λ is the neutron wavelength and θ is the scattering angle.
      • Data is modeled using appropriate form factors for rigid rods (for worm-like micelles) or core-shell-bilayer models (for vesicles) to extract parameters like contour length, cross-sectional radius, and aggregation number.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Purpose: To elucidate molecular-level interactions and the location of additives like 1-hexanol within the micelles. [3]
    • Protocol:
      • Prepare samples in D₂O.
      • Perform 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments.
      • Analyze the cross-peaks between the protons of 1-hexanol and those of the CTAT molecule (e.g., on the headgroup or tail). Spatial proximity (within ~5 Å) results in a positive NOE cross-peak, confirming that 1-hexanol is inserted into the micelle's palisade layer. [1]

Applications and Industrial Relevance

The ability to control the microstructure of CTAT solutions has significant practical implications.

  • Template-Directed Synthesis: CTAT WLMs, sometimes mixed with polymers like Pluronic F127, serve as soft templates for synthesizing mesoporous silica and other advanced materials with controlled pore architectures. [1]
  • Drag Reduction and Heat Transfer Fluids: The unique shear-thinning and viscoelastic properties of entangled WLMs make them excellent candidates for drag reduction applications and as heat-transfer fluids. [1] [5]
  • Model Systems for Complex Fluids: CTAT WLM systems are extensively used as model systems to study fundamental phenomena in soft matter physics, such as shear banding, elastic turbulence, and the dynamics of objects moving through viscoelastic fluids. [5]
  • High-Temperature Resistant Formulations: Recent research into analogous robust WLMs highlights their potential as high-temperature resistant clean fracturing fluids in enhanced oil recovery. [6]

References

Comprehensive Technical Guide: Phase Behavior of Cetyltrimethylammonium Tosylate (CTAT) Aqueous Solutions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CTAT and Its Micellar Structures

Cetyltrimethylammonium tosylate (CTAT) is a cationic surfactant with unique self-assembly properties that make it particularly valuable for both basic research and applied applications. Unlike more common cationic surfactants with halide counterions, CTAT features the bulky tosylate anion (p-toluenesulfonate), which significantly modifies its phase behavior and interfacial properties. This structural characteristic results in reduced electrostatic repulsion between surfactant head groups, facilitating the formation of elongated micellar structures at relatively low concentrations. CTAT's ability to form viscoelastic solutions and multiple liquid crystalline phases over specific concentration and temperature ranges has generated significant interest in both academic and industrial research communities.

The phase behavior of CTAT in aqueous solutions exhibits several unusual characteristics that distinguish it from similar surfactants with different counterions. Most notably, CTAT displays a nematic phase over an unusually wide concentration range for a pure surfactant system, along with a remarkably stable hexagonal phase at higher concentrations. These structural properties, combined with its distinctive rheological behavior under shear, make CTAT an ideal model system for investigating fundamental principles of surfactant self-assembly and for developing applications in areas ranging from drug delivery to templating of nanostructured materials [1].

Experimental Methodologies for Characterizing CTAT Phase Behavior

Phase Diagram Construction

The determination of CTAT's phase behavior relies on complementary experimental techniques that provide information about structural organization at different length scales:

  • Polarizing Optical Microscopy (POM): This technique is employed for initial identification of anisotropic phases such as nematic and hexagonal liquid crystalline phases through their characteristic textural patterns. When placed between crossed polarizers, these birefringent phases display distinct patterns that allow for their identification and for mapping phase boundaries. Samples are typically prepared between glass slides with controlled thickness and examined under varying temperature conditions to establish thermal stability of different phases [1].

  • Small-Angle X-ray Scattering (SAXS): SAXS provides quantitative structural information about the size, shape, and organization of micellar aggregates. For CTAT solutions, SAXS measurements confirm the presence of a nematic phase characterized by orientational but not positional order, and a hexagonal phase consisting of long cylindrical micelles arranged on a two-dimensional hexagonal lattice. Analysis of the scattering patterns yields parameters such as lattice spacing and micellar diameter through application of established models [1].

  • Small-Angle Neutron Scattering (SANS): Similar to SAXS but utilizing neutron sources, SANS is particularly valuable for studying micellar transitions induced by additives such as alcohols. This technique allows for detailed characterization of structural changes from wormlike micelles to vesicles through analysis of scattering patterns at different contrast conditions [2].

Rheological Characterization

The flow properties of CTAT solutions provide crucial information about micellar morphology and interactions:

  • Steady Shear Rheometry: Measurements of viscosity versus shear rate reveal characteristic flow regimes including Newtonian plateaus, shear thickening, and shear thinning behavior. These measurements help identify transitions between different structural regimes and are typically performed using cone-and-plate or Couette geometries with controlled temperature [3] [4].

  • Oscillatory Shear Measurements: Dynamic mechanical testing determines viscoelastic parameters including storage modulus (G'), loss modulus (G"), and complex viscosity as functions of frequency, temperature, and strain amplitude. These measurements provide information about micellar relaxation times and network structure [4].

  • Normal Stress Measurements: The detection of normal stress differences under shear provides evidence for elastic behavior and microstructural alignment in surfactant systems [5].

Molecular Dynamics Simulations

All-atom molecular dynamics (MD) simulations provide atomic-level insights into the self-assembly process and phase behavior of surfactant systems. These simulations employ large simulation cells starting from random initial configurations and model the spontaneous formation of micellar structures under different concentration conditions. Analysis of the resulting trajectories using approaches such as Voronoi tessellation allows for characterization of molecular organization and comparison with experimental phase boundaries [6].

Comprehensive Phase Behavior Data

Experimentally Determined Phase Boundaries

Table 1: Phase boundaries of the CTAT-water system as determined by experimental studies

Phase Region Concentration Range Temperature Stability Structural Characteristics
Isotropic Micellar < 28 wt% Temperature dependent Spherical and rod-like micelles
Viscoelastic Wormlike Micelles 0.9 - 28 wt% Up to ~40°C Entangled cylindrical micelles forming transient network
Nematic (Nc) 28 - 45 wt% Wide temperature range Orientational order of cylindrical micelles
Hexagonal (H1) > 45 wt% to 90 wt% Up to at least 90°C Cylindrical micelles on 2D hexagonal lattice

The concentration-dependent phase behavior of CTAT exhibits several remarkable features. The nematic phase appears at approximately 28 wt% and persists up to about 45 wt%, which represents an unusually wide concentration range for a pure surfactant system. This phase is characterized by long-range orientational order of cylindrical micelles without positional order. Above approximately 45 wt%, the system transitions to a hexagonal phase consisting of long cylindrical micelles arranged on a two-dimensional hexagonal lattice. This hexagonal phase demonstrates exceptional thermal stability, remaining intact up to at least 90°C according to experimental observations [1].

Rheological Properties Under Different Conditions

Table 2: Rheological properties of CTAT solutions under varying conditions

Solution Composition Zero-shear Viscosity Shear Thickening Regime Relaxation Time Plateau Modulus
Dilute CTAT (0.9-1.2 wt%) Low Pronounced Short Very low
Semidilute CTAT (3-6 wt%) High Diminished Extended Moderate
CTAT with 10-50 mM KCl Decreases with salt Suppressed at high salt Decreases with salt Slight increase with salt
CTAT with multivalent salts Step-like decrease Strongly suppressed Significant reduction Moderate increase

The rheological behavior of CTAT solutions is characterized by several distinct regimes. At low shear rates, solutions typically exhibit Newtonian behavior with constant viscosity. As shear rate increases, many CTAT systems display a shear thickening region where viscosity increases with shear rate, followed by shear thinning at the highest shear rates. This complex flow behavior arises from competing processes of micellar alignment, breakage, and reorganization under flow. The addition of electrolytes modifies this behavior by screening electrostatic interactions between surfactant head groups, with multivalent counterions producing particularly pronounced effects that follow the Hofmeister series [3] [4].

Factors Influencing CTAT Phase Behavior

Effect of Additives on Micellar Structure

The addition of various compounds to CTAT solutions can significantly alter their self-assembly behavior and phase boundaries:

  • Electrolytes: The introduction of salts such as KCl, KBr, and salts with multivalent anions causes screening of electrostatic repulsions between cationic head groups, promoting micellar growth at low concentrations but reducing micellar flexibility and entanglement at higher concentrations. This results in characteristic changes in rheological properties including decreased zero-shear viscosity and shortened relaxation times. The effectiveness of different anions follows the Hofmeister series, indicating specific ion effects beyond simple electrostatic screening [4].

  • Short-chain Alcohols: The addition of alcohols such as 1-hexanol produces particularly interesting structural transitions in CTAT solutions. At low alcohol concentrations, molecules penetrate the micellar palisade layer, increasing the effective surfactant packing parameter and promoting the transition from spherical or short cylindrical micelles to elongated wormlike micelles. As alcohol content increases, this progresses to the formation of bilayered structures including vesicles. The location of 1-hexanol in the micellar interface near the palisade layer has been confirmed by 2D NMR studies [2].

  • Block Copolymers: Mixtures of CTAT with poly(oxyethylene)-poly(oxypropylene)-poly(oxyethylene) block copolymers exhibit strong non-ideal mixing behavior. The interaction character depends on both copolymer chain length and composition, with some mixtures showing repulsive interactions while others demonstrate attractive interactions at specific composition ranges. These interactions significantly modify both bulk aggregation behavior and surface adsorption at the air-water interface [7].

Temperature and Shear Effects

Temperature and mechanical deformation significantly impact CTAT phase behavior:

  • Temperature Influence: Increasing temperature generally enhances molecular motion and can facilitate phase transitions in surfactant systems. For CTAT, the hexagonal phase demonstrates remarkable thermal stability, persisting up to at least 90°C. The linear viscoelastic properties of CTAT solutions can be superimposed through time-temperature superposition, indicating similar underlying relaxation mechanisms at different temperatures [1] [4].

  • Shear-Induced Effects: When subjected to shear flow above a critical shear rate, dilute CTAT solutions exhibit complex time-dependent behavior in both shear and normal stresses. Analysis of these stress fluctuations reveals chaotic dynamics with positive Lyapunov exponents and finite correlation dimensions, indicating the emergence of deterministic chaos in the stressed micellar network. The dimension of the underlying strange attractor increases with shear rate, suggesting increasing complexity in the system dynamics [8] [5].

The following diagram illustrates the structural transitions in CTAT systems under various conditions:

G Structural Transitions in CTAT Systems cluster_natural Concentration-Driven Transitions cluster_external Externally-Induced Transitions Spherical Spherical Micelles <28 wt% Wormlike Wormlike Micelles 0.9-28 wt% Spherical->Wormlike Increased concentration Spherical->Wormlike Nematic Nematic Phase (Nc) 28-45 wt% Wormlike->Nematic Further concentration ~28 wt% Wormlike->Nematic Vesicles Vesicles (with 1-hexanol) Wormlike->Vesicles 1-hexanol addition Wormlike->Vesicles ShearBand Shear Banding (high shear) Wormlike->ShearBand Applied shear above critical Wormlike->ShearBand Hexagonal Hexagonal Phase (H1) >45 wt% Nematic->Hexagonal >45 wt% Nematic->Hexagonal Chaos Chaotic Dynamics (under shear) ShearBand->Chaos Higher shear rates ShearBand->Chaos

Diagram: Structural transitions in CTAT systems showing both concentration-dependent phases and externally-induced transformations through additives or shear.

Structural Transitions and Industrial Applications

Wormlike Micelle to Vesicle Transition

The transformation from wormlike micelles to vesicles induced by 1-hexanol represents a fundamental change in molecular organization with significant implications for both basic science and applications:

  • Transition Mechanism: 1-hexanol molecules initially penetrate the micellar interface, increasing the effective surfactant packing parameter by expanding the effective cross-sectional area of the hydrophobic region relative to the headgroup area. This promotes the transition from cylindrical micelles with high curvature to bilayer structures with lower curvature. The location of 1-hexanol molecules in the palisade layer of the micelles has been confirmed through 2D NMR analysis [2].

  • Structural Characterization: The progression from wormlike micelles to vesicles has been comprehensively characterized using cryogenic Transmission Electron Microscopy (cryo-TEM) for direct visualization and Small-Angle Neutron Scattering (SANS) for quantitative structural analysis. These techniques reveal the formation of multilamellar vesicles at higher 1-hexanol concentrations, with SANS data fitting to specific form factors and structure factors that confirm the closed bilayer morphology [2].

Relevance to Pharmaceutical and Personal Care Applications

The rich phase behavior and tunable rheological properties of CTAT make it valuable for numerous industrial applications:

  • Drug Delivery Systems: The ability to form both micellar and vesicular structures enables CTAT to serve as a versatile encapsulation platform for hydrophilic and hydrophobic active ingredients. The transition between these structures can be triggered by environmental factors such as dilution or temperature changes, providing potential mechanisms for controlled release [2].

  • Rheology Modifiers: The pronounced shear thickening and thinning behavior of CTAT solutions, combined with their ability to form viscoelastic gels at low concentrations, makes them effective as smart thickeners in personal care products that require specific flow properties during application and storage [3] [4].

  • Template Materials: The well-defined nanostructures of CTAT's liquid crystalline phases, particularly the hexagonal phase with its regular array of cylindrical channels, provide templating structures for the synthesis of mesoporous materials with controlled pore sizes and geometries [1].

Conclusion

References

CTAT surfactant self-assembly aggregation behavior

Author: Smolecule Technical Support Team. Date: February 2026

Cationic Surfactant Aggregation Overview

Surfactant self-assembly is governed by the hydrophobic effect and the molecular geometry of the surfactant, often described by the critical packing parameter ( P = V/(A \cdot l) ), where ( V ) is the alkyl chain volume, ( A ) is the area per molecule at the aggregate surface, and ( l ) is the fully extended alkyl chain length [1] [2]. This parameter predicts aggregate morphology:

Packing Parameter (P) Expected Aggregate Structure
( P \leq 1/3 ) Spherical Micelles
( 1/3 < P < 1/2 ) Cylindrical / Rod-like Micelles
( 1/2 \leq P \leq 1 ) Bilayers, Vesicles, Lamellar Phases
( P > 1 ) Reverse Micelles

For CTAT, the available data indicates it forms cylindrical micelles in aqueous solution at low concentrations, and exhibits a pronounced shear-thickening transition above a specific shear rate [3].

Experimental Characterization of Surfactant Systems

Determining the Critical Micelle Concentration (CMC) and aggregate properties is crucial. The table below summarizes standard techniques [4].

Technique Measured Property Working Principle Key Data Interpretation
Tensiometry Surface Tension Measures reduction of surface/interfacial tension with concentration. Breakpoint in surface tension vs. concentration plot indicates CMC.
Conductimetry Specific Conductivity Tracks conductivity change with concentration (for ionic surfactants). Slope change in conductivity vs. concentration plot indicates CMC.
Spectrofluorimetry Pyrene I1/I3 Ratio Monitors polarity of microenvironment using fluorescent probe (e.g., pyrene). Sharp change in fluorescence intensity ratio (I1/I3) indicates CMC.
Densimetry Solution Density Measures density change with surfactant concentration. Breakpoint in density vs. concentration plot indicates CMC.
Rheology Viscosity & Viscoelasticity Applies shear/strain to measure flow and deformation resistance. Sharp increase in viscosity (shear-thickening) indicates structural change.
Scattering (SANS/SAXS) Aggregate Size & Shape Uses neutron/X-ray scattering to probe nanoscale structure. Analysis of scattering patterns reveals aggregate morphology and dimensions.

A general workflow for characterizing surfactant self-assembly using these techniques can be visualized as follows:

G Start Start: Surfactant Solution Tension Tensiometry Start->Tension Conduct Conductimetry Start->Conduct Fluor Spectrofluorimetry Start->Fluor Dense Densimetry Start->Dense CMC Determine CMC Tension->CMC Conduct->CMC Fluor->CMC Dense->CMC Rheo Rheology CMC->Rheo Scatter Scattering (SANS/SAXS) CMC->Scatter Morph Determine Morphology & Shear Response Rheo->Morph Scatter->Morph

Experimental workflow for surfactant characterization, from CMC determination to advanced structural analysis.

Detailed Experimental Protocols

Here are detailed methodologies for key experiments, based on the search results.

Determining CMC via Second Derivative Method

This operator-independent method provides a reliable CMC determination from various techniques [4].

  • Materials: Pure surfactant, ultrapure water, analytical equipment (tensiometer, conductimeter, spectrofluorimeter, etc.).
  • Procedure:
    • Prepare a series of surfactant solutions in ultrapure water across a wide concentration range (both below and above the expected CMC).
    • Measure the chosen physical property (e.g., surface tension, conductivity, pyrene I1/I3 ratio) for each solution at a constant temperature (e.g., 25°C).
    • Plot the measured property against surfactant concentration.
    • Interpolate the data points using a Non-Uniform Rational B-Spline (NURBS) algorithm or similar smoothing function.
    • Calculate the second derivative of the interpolated curve.
    • Identify the CMC at the concentration corresponding to the maximum point of the second derivative plot.
Investigating Shear-Thickening Behavior

CTAT solutions exhibit chaotic stress dynamics under shear in the shear-thickening regime [3].

  • Materials: CTAT solutions at concentrations below the overlap concentration ( c^* ) (e.g., 0.9-2.1 wt%).
  • Equipment: Rheometer with a Couette or cone-and-plate geometry.
  • Procedure:
    • Load the surfactant solution into the rheometer and equilibrate at the desired temperature.
    • Perform a controlled shear rate test, gradually increasing the shear rate.
    • Identify the critical shear rate (( \dot{\gamma}_c )) where a sharp, discontinuous jump in viscosity (shear-thickening) occurs.
    • At shear rates above ( \dot{\gamma}_c ), conduct time-series measurements of the shear stress at a constant applied shear rate.
    • Analyze the stress time-series for non-linear dynamics (e.g., calculate correlation dimensions and Lyapunov exponents) to confirm deterministic chaos, which is attributed to the stick-slip dynamics between the shear-induced structure (SIS) and the dilute phase.

A Note on CTAT and Research Gaps

The available information on CTAT is specific. One study confirms its formation of cylindrical micelles and a pronounced shear-thickening transition [3]. This behavior is linked to the formation of a Shear-Induced Structure (SIS), and the stress fluctuations in this regime show evidence of deterministic chaos [3]. This makes CTAT a fascinating system for studying non-linear dynamics in soft condensed matter.

For a complete whitepaper on CTAT, the following information would be needed but is not present in the current search results:

  • The exact CMC value and how it's affected by temperature and ionic strength.
  • Quantitative data on micellar length and persistence length.
  • The full phase diagram of CTAT as a function of concentration and temperature.
  • Specific recipes for formulating with CTAT in drug delivery.

References

N,N,N-trimethyl-1-hexadecanaminium 4-methylbenzenesulfonate solubility

Author: Smolecule Technical Support Team. Date: February 2026

Basic Properties & Solubility Data

The table below summarizes the core physicochemical and solubility information available for this compound, which is also known as cetrimonium tosylate.

Property Value / Description Source
CAS Number 138-32-9 [1] [2] [3]
Molecular Formula C₂₆H₄₉NO₃S [1] [2] [4]
Molecular Weight 455.74 g/mol [1] [2] [4]
Appearance White to off-white powder or paste [3] [4]
Melting Point 245-250 °C [3] [4]
Water Solubility ~10 g/L at 20°C [4]
Solubility Profile Soluble in water and organic solvents due to its structure. [1]
pH (sat. aq. sol.) 6-8 at 20°C [4]
Density 0.49 g/cm³ at 20°C [3] [4]

The compound's surfactant nature arises from its structure, which combines a long hydrophobic cetyl chain with a positively charged quaternary ammonium group and a tosylate anion, contributing to its solubility in both polar and nonpolar solvents [1]. The following diagram illustrates this structure-solubility relationship.

G A Amphiphilic Molecular Structure B Hydrophobic Tail Long cetyl chain (16 carbons) A->B C Hydrophilic Head Positively charged ammonium group & Tosylate anion A->C D Dual Solubility B->D Provides solubility in organic solvents C->D Provides solubility in water & polar solvents

Handling and Safety Considerations

For researchers handling this material, the following safety information should be noted:

  • Hazard Statements: The compound may be classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [2] [4].
  • Precautionary Measures: Recommended precautions include avoiding breathing dust/fume/gas, wearing protective gloves/eye protection, and using only in a well-ventilated area [2] [4].
  • Storage: It should be stored in a cool, dry place, below +30°C, and under an inert atmosphere for stability [2] [4].

Information Gaps and Further Research

The search results are sufficient to outline basic properties but lack the depth for a comprehensive whitepaper. Key information that was not found includes:

  • Detailed experimental procedures for solubility measurement in various solvents.
  • Data on critical micelle concentration, a key parameter for surfactants.
  • Spectroscopic data or chromatographic methods for analysis.
  • Information on stability under various pH and temperature conditions.
  • Toxicology profiles or regulatory information beyond basic hazard statements.

To acquire this level of detail, I suggest you:

  • Consult specialized databases like SciFinder or Reaxys, which index journal articles and patents containing full experimental sections.
  • Search directly in scientific journals focused on surfactants, colloid science, or pharmaceutical development.
  • Contact chemical suppliers like those listed in the search results (e.g., Sigma-Aldrich, TRC) [4], as they often provide detailed technical data sheets upon request.

References

Molecular Mechanism of Rod-like Micelle Formation

Author: Smolecule Technical Support Team. Date: February 2026

In aqueous solutions above its critical micelle concentration (CMC), CTAT molecules assemble into aggregates. The driving force is the hydrophobic effect, where surfactant molecules cluster to shield their hydrocarbon tails from water [1]. For CTAT, a key factor is the tosylate counterion (p-toluenesulfonate).

Tosylate ions are hydrophobic and strongly bound to the cationic cetyltrimethylammonium head groups. These ions insert themselves between the head groups at the micelle surface, effectively screening the electrostatic repulsion between them [2]. This screening reduces the effective head group area, favoring a molecular packing parameter that leads to the formation of elongated cylindrical micelles rather than spherical ones [1].

These long, flexible worm-like micelles can entangle with one another above a certain concentration (around 70 mM), forming a transient network that gives the solution viscoelastic properties, similar to a polymer gel [2].

Concentration-Dependent Structural Transitions

The microstructure of CTAT in water evolves significantly with increasing concentration, as summarized below:

CTAT Concentration Micellar Structure Observed Key Solution Properties
~0.3 mM [2] Spherical Micelles (onset) Start of micelle formation (CMC)
~15 mM [2] Rod-like / Worm-like Micelles -
~70 mM [2] Entangled Worm-like Micelles Highly viscous, viscoelastic gel

The diagram below illustrates this structural transition process:

G cluster_phase CTAT Structural Transitions with Increasing Concentration Monomers Surfactant Monomers Spherical Spherical Micelles Monomers->Spherical Above CMC (~0.3 mM) Rodlike Rod-like / Worm-like Micelles Spherical->Rodlike ~15 mM Entangled Entangled Network (Viscoelastic Gel) Rodlike->Entangled ~70 mM

Key Experimental Techniques for Characterization

Researchers use several advanced methods to characterize these micellar structures and transitions.

Rheology and Viscosity Measurements are often the first indicator of structural change. A sharp increase in solution viscosity with CTAT concentration signals the formation and entanglement of worm-like micelles [2]. Measurements are typically performed using calibrated capillary viscometers in a temperature-controlled water bath [2].

Direct Imaging Techniques like Cryogenic Transmission Electron Microscopy (Cryo-TEM) provide direct visual evidence of micellar morphology. Samples are vitrified in liquid ethane to preserve their native structure in a thin layer of amorphous ice, allowing visualization of worm-like micelles and other structures like vesicles [2]. A specialized technique also exists that uses Layered Double Hydroxides (LDHs) to create a stabilized architecture with surfactant micelles, enabling their visualization via traditional TEM without heavy metal staining [3].

Scattering and Spectroscopic Methods offer complementary information:

  • Small-Angle Neutron Scattering (SANS) is used to probe the size and shape of micelles in bulk solution, providing parameters like cross-sectional radius and persistence length [2].
  • Nuclear Magnetic Resonance (NMR), particularly 2D NOESY, can elucidate the location of additives (like 1-hexanol) within the micelles by detecting cross-relaxation between the protons of the surfactant and the additive [2].

Additive-Induced Structural Manipulation

The structure of CTAT micelles can be manipulated by additives. A notable example is 1-hexanol:

  • At low CTAT concentrations, 1-hexanol molecules penetrate the micelles near the palisade layer, acting as a co-surfactant that further promotes micellar growth [2].
  • With progressive addition of 1-hexanol, the worm-like micelles can grow and eventually transform into vesicular structures, a transition that can be followed by viscosity, Cryo-TEM, and SANS measurements [2].

References

Core Binding Mechanism and Structural Polymorphism

Author: Smolecule Technical Support Team. Date: February 2026

The tosylate (T⁻) counterion is the key differentiator for CTAT's behavior compared to similar surfactants like CTAB (which has a bromide counterion). Tosylate has a much stronger binding affinity to the cationic surfactant headgroups due to its bulkier, aromatic structure [1].

This strong binding leads to two major effects:

  • Promotes the formation of long, persistent worm-like micelles (WLMs) at low concentrations [1] [2].
  • Competes with other macroanions (like DNA) for binding sites on the micellar surface. This competition is the origin of the rich structural polymorphism observed in CTAT-DNA complexes [1].

The table below summarizes the distinct structures identified in CTAT-DNA complexes via Small-Angle X-ray Scattering (SAXS).

Structure Name Lattice Type Lattice Parameter Key Features
Intercalated Hexagonal () Hexagonal (p6m) ~5.70 - 6.11 nm (depends on concentration) DNA strands are intercalated between three cylindrical micelles in a close-packed structure [1].
Square () Square (p4m) ~5.0 nm (insensitive to concentration) A close-packed structure where both DNA and CTAT micelles have a coordination number of four. Stabilized by tosylate competition [1].
Hexagonal Superlattice () Hexagonal (p6m) ~11.0 nm A superlattice of the structure, featuring two distinct micellar environments with slightly different structural parameters. The (10) reflection is characteristically absent [1].

This competitive binding and the resulting phase transitions can be visualized in the following workflow:

Diagram: The competitive binding between tosylate and DNA directs the formation of different complex structures, depending on the relative concentrations.

Experimental Insights and Quantitative Data

The unique microstructure of CTAT solutions directly determines their bulk properties, such as rheology (flow behavior).

Rheological Behavior of CTAT Solutions The presence of an entangled network of worm-like micelles makes CTAT solutions highly viscous and viscoelastic [2]. Under shear, these solutions exhibit a characteristic flow response, as summarized below.

Surfactant Concentration Electrolyte Addition Observed Rheological Regime
Low to Intermediate Low to Intermediate Newtonian → Shear Thickening → Shear Thinning [3]
High Low to Intermediate Newtonian → Shear Thinning [3]
Low to High High Newtonian → Shear Thinning (Shear thickening diminishes) [3]

The shear thickening behavior is a signature of the WLMs. At a critical shear rate, the micelles begin to align and resist flow, increasing viscosity. At very high salt concentrations, electrostatic screening promotes massive micellar growth, and the solution directly thins under shear [3].

Key Experimental Techniques

The data and mechanisms discussed are characterized using several advanced techniques:

  • Small-Angle X-Ray Scattering (SAXS): Essential for determining the nanoscale structure of the complexes (e.g., lattice type and parameter) [1] [4].
  • Polarizing Optical Microscopy: Used to identify liquid crystalline phases (like the nematic and hexagonal phases) and construct partial phase diagrams [4].
  • Rheometry: Measures the viscoelastic and flow properties of the solutions, quantifying phenomena like shear thickening and thinning [3].
  • Cryogenic Transmission Electron Microscopy (Cryo-TEM): Provides direct visual evidence of microstructural transitions, such as from worm-like micelles to vesicles [2].

Application and Broader Implications

The behavior of CTAT extends beyond simple solutions and is relevant in mixed systems:

  • Interactions with Block Copolymers: When mixed with non-ionic triblock copolymers (Pluronics), CTAT forms mixed aggregates. The interaction can be repulsive or attractive depending on the polymer and CTAT concentration, altering the structure of the adsorbed monolayers at interfaces [5].
  • Triggered Transitions: The microstructure of CTAT is sensitive to additives. For example, the addition of 1-hexanol can trigger a transition from worm-like micelles to vesicles, a process useful for controlled release applications [2].

The strong counterion binding in CTAT provides a powerful tool for designing soft materials with tunable nanostructures and properties. This principle is crucial for developing advanced materials in drug delivery, where the packaging and release of genetic material like DNA must be precisely controlled.

References

Comprehensive Application Notes and Protocols: CTAT Worm-like Micelles for Advanced Drug Delivery Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CTAT Worm-like Micelles

Cetyltrimethylammonium tosylate (CTAT) represents a particularly significant cationic surfactant system that forms highly viscous viscoelastic solutions and entangled worm-like micellar networks at relatively low concentrations. These unique nanostructures have gained substantial attention in pharmaceutical applications due to their exceptional rheological properties and stimuli-responsive behavior. Unlike spherical micelles, worm-like micelles (WLMs) exhibit remarkable flexibility and can grow to considerable lengths (reaching micrometer scales), while maintaining nanoscopic diameters, creating dynamic three-dimensional networks that impart unique viscoelastic characteristics to solutions [1]. The morphological adaptability of CTAT-based systems makes them particularly valuable for advanced drug delivery applications where controlled release and targeted delivery are paramount.

The structural versatility of CTAT WLMs stems from their inherent ability to undergo morphological transitions in response to various stimuli, including chemical additives, pH changes, and temperature variations. This adaptability allows researchers to precisely engineer micellar systems with tailored properties for specific pharmaceutical needs. The dynamic nature of these supramolecular assemblies enables reversible transformations between different morphological states, providing a powerful platform for designing intelligent drug carriers that can release their payload in response to specific physiological triggers [1] [2]. Furthermore, the tosylate counterion in CTAT plays a crucial role in micellar growth and stability, contributing to the formation of elongated micellar structures rather than typical spherical micelles formed by other cationic surfactants with different counterions.

Structural Properties and Transitions

Morphological Transitions Induced by Additives

The structural behavior of CTAT worm-like micelles exhibits remarkable responsiveness to various additives, particularly medium-chain alkanols such as 1-hexanol. Systematic investigations have demonstrated that 1-hexanol triggers distinct morphological transitions in CTAT solutions, strongly dependent on surfactant concentration. Below a critical CTAT concentration, 1-hexanol molecules penetrate the micellar palisade layer, promoting micellar growth and elongation. This penetration behavior was conclusively identified using two-dimensional NMR techniques, which revealed the specific location and orientation of 1-hexanol molecules within the micellar structure [1].

With progressive addition of 1-hexanol, CTAT worm-like micelles undergo a remarkable structural evolution from elongated worms to bilayer vesicles, as directly visualized through cryogenic transmission electron microscopy (cryo-TEM). This transition pathway involves:

  • Initial elongation of existing worm-like micelles
  • Branching and network formation at intermediate 1-hexanol concentrations
  • Bilayer formation and curvature leading to vesicle closure
  • Stable unilamellar vesicle formation at higher 1-hexanol concentrations [1]

These morphological transitions are driven by modifications to the packing parameter, a fundamental concept in surfactant self-assembly defined as p = v/(a₀lₐ), where v represents the volume of the hydrophobic chain, a₀ denotes the effective headgroup area, and lₐ is the critical length of the surfactant tail. The incorporation of 1-hexanol effectively increases the packing parameter by penetrating between surfactant molecules and reducing electrostatic repulsions between headgroups, thereby favoring structures with lower curvature [3].

Table 1: Effect of Packing Parameter on Surfactant Self-Assembly Structures

Packing Parameter (p) Expected Structure CTAT System Manifestation
p < 1/3 Spherical micelles Not typically observed
1/3 ≤ p ≤ 1/2 Cylindrical/Worm-like micelles Primary CTAT structure
1/2 ≤ p < 1 Flexible bilayers, Vesicles Induced by 1-hexanol addition
p ≈ 1 Planar bilayers Not typically observed
Stimuli-Responsive Behavior

CTAT-based systems can be engineered to exhibit smart responsive behavior to various external and internal stimuli, making them particularly valuable for targeted drug delivery applications. While CTAT itself shows inherent responsiveness to specific additives, recent research has explored CO₂-responsive worm-like micellar systems that share similar morphological principles. These systems undergo reversible viscosity transitions between low-viscosity solutions and highly viscoelastic gels when alternately exposed to CO₂ and air or nitrogen [4].

The responsive mechanism involves protonation and deprotonation events that alter the surfactant molecular architecture and consequently the packing parameter. In the case of CO₂-responsive systems, dissolution of CO₂ in water generates carbonic acid that protonates amine groups, creating cationic surfactant species that self-assemble into worm-like micelles. Subsequent removal of CO₂ reverses this process, collapsing the micellar network [4]. Similar principles can be applied to design CTAT-containing systems that respond to physiological stimuli such as pH gradients or specific enzymes present in disease microenvironments, enabling targeted drug release at specific tissue sites.

Rheological Characterization and Analysis

Fundamental Rheological Properties

The viscoelastic characteristics of CTAT worm-like micelles arise from the entangled network structure formed by these flexible cylindrical aggregates. This network exhibits a combination of viscous liquid and elastic solid behaviors, characterized by several key rheological parameters. Worm-like micelles share striking rheological similarities with polymers, displaying well-defined signatures in oscillatory rheology measurements, despite their fundamentally dynamic and reversible nature [2].

The Maxwell model with a single relaxation time often provides a good description of the linear viscoelastic behavior of entangled worm-like micellar solutions. This model predicts:

  • A plateau in the storage modulus (G') at high frequencies
  • A characteristic crossover point where G' and G" intersect
  • A semi-circular Cole-Cole plot when G" is plotted against G' [2]

The relaxation behavior of worm-like micelles is governed by two primary mechanisms: reptation (snake-like motion through entangled networks) and scission/reformation (breaking and rejoining processes). The relative importance of these mechanisms depends on the relative timescales: when the breaking time (t_break) is shorter than the reptation time (t_rep), the system exhibits Maxwellian behavior with a relaxation time τ = √(t_break × t_rep) [2].

Table 2: Key Rheological Parameters for Worm-like Micelle Characterization

Parameter Symbol Definition Extraction Method Typical Value for CTAT
Plateau Modulus G_p Elastic modulus in plateau region Frequency sweep at high frequency ~10-100 Pa (concentration dependent)
Relaxation Time τ Characteristic stress relaxation time Inverse of angular frequency at G'/G" crossover 0.1-10 s
Zero-shear Viscosity η₀ Viscosity at vanishing shear rates Steady shear flow curve 10-10,000 mPa·s
Hydrodynamic Correlation Length ξ_H Mesh size of entanglement network ξ_H = (kBT/G_p)^(1/3) ~30 nm
Persistence Length l_p Stiffness parameter High-frequency rheology or SANS 10-30 nm
Experimental Rheological Protocols

Protocol: Oscillatory Rheometry of CTAT Worm-like Micelles

Materials and Equipment:

  • Kinexus or similar strain-controlled rheometer
  • Cone-plate or parallel plate measuring system (recommended diameter: 40-60 mm)
  • Peltier temperature control system
  • Solvent trap to prevent evaporation
  • CTAT solution at desired concentration (typically 10-100 mM)

Procedure:

  • Sample Loading: Pre-equilibrate CTAT solutions at measurement temperature (typically 25°C). Load sample using controlled protocol to ensure consistent shear history.
  • Strain Sweep: Perform amplitude sweep at constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER).
  • Frequency Sweep: Conduct frequency sweep from 0.01 to 100 rad/s within LVER.
  • Cole-Cole Analysis: Plot G" versus G' to verify Maxwellian behavior (semi-circular shape).
  • Parameter Extraction: Determine G_p from high-frequency G' plateau, τ from G'/G" crossover point (ω_c = 1/τ), and calculate ξ_H using ξ_H = (k_BT/G_p)^(1/3).

Critical Notes:

  • Maintain consistent loading protocol to ensure reproducible results
  • Use solvent trap to prevent water evaporation, especially at elevated temperatures
  • Allow sufficient equilibration time after loading (typically 5-10 minutes)
  • Conduct measurements in triplicate to ensure reliability [2]

Drug Delivery Applications

Encapsulation and Release Strategies

CTAT worm-like micelles offer versatile drug encapsulation platforms due to their unique core-shell structure and adaptable morphology. The hydrophobic core of CTAT micelles provides an excellent reservoir for water-insoluble therapeutic agents, while the cationic surface offers opportunities for complexation with negatively charged molecules. The encapsulation efficiency can be significantly enhanced through morphological transitions; for instance, the transformation to vesicles creates larger internal aqueous compartments suitable for hydrophilic drugs [1] [5].

The stimuli-responsive nature of CTAT systems enables sophisticated release mechanisms triggered by:

  • Dilution below critical micelle concentration upon introduction to biological fluids
  • Morphological transitions induced by physiological pH changes
  • Interaction with biomolecules such as proteins or phospholipids
  • External triggers including temperature changes or specific chemical stimuli [1] [5]

A notable advantage of worm-like micellar systems over spherical micelles is their enhanced stability against dilution, owing to their lower effective critical micelle concentration (CMCe). The elongated structure and entanglement network resist rapid dissociation upon dilution, potentially prolonging circulation time and improving biodistribution profiles. Furthermore, the flexible filamentous shape of worm-like micelles may promote enhanced tissue penetration compared to rigid spherical nanoparticles of similar diameter [5] [3].

Specific Application Case Studies

Polymerization in Worm-like Micellar Templates: CTAT worm-like micelles have been successfully employed as nanoreactors for the free-radical polymerization of styrene. This process yields unique polymeric structures including small rigid rods and spheroid polymer particles in coexistence with persistent worm-like micelles. At low CTAT concentrations, polymerization produces small rigid rods alongside worm-like micelles formed from excess surfactant after polymerization. At higher CTAT concentrations, more complex structures emerge including polymeric rods with large aspect ratios, spheroid polymer particles, and persistent worm-like micelles [6]. This templating approach demonstrates the potential of CTAT systems for creating hybrid drug-polymer composites with tailored release characteristics.

Stimuli-Responsive System for Controlled Release: The incorporation of 1-hexanol as a transition trigger enables precise control over drug release kinetics through induced morphological changes. By modulating the 1-hexanol content, the system can be designed to transition from worm-like micelles to vesicles at specific dilution points or in response to environmental triggers, thereby releasing encapsulated payloads [1]. This approach is particularly valuable for targeted gastrointestinal delivery, where pH gradients and enzymatic activities can serve as natural triggers for morphological transitions and drug release.

Table 3: Drug Formulation Parameters for CTAT-Based Delivery Systems

Formulation Parameter Impact on Performance Optimization Strategy
CTAT Concentration Determines initial micellar morphology and viscosity Adjust based on desired release profile and administration route
1-Hexanol Content Controls transition concentration and resulting morphology Titrate to achieve transition at target dilution or environmental condition
Drug Loading Method Affects encapsulation efficiency and stability Consider solvent injection, film hydration, or direct dissolution
Ionic Environment Influences micellar charge and potential interactions Adjust with appropriate salts or buffers
Trigger Mechanism Defines release kinetics and targeting specificity Design responsive to pH, enzymes, or dilution

Experimental Protocols

CTAT Worm-like Micelle Formulation Protocol

Protocol: Preparation of CTAT Worm-like Micelles with 1-Hexanol Induced Transitions

Materials:

  • Cetyltrimethylammonium tosylate (CTAT) (>98% purity)
  • 1-Hexanol (laboratory grade)
  • Deionized water (resistivity ≥18 MΩ·cm)
  • Model drug compound (hydrophobic, e.g., quercetin, paclitaxel derivative)
  • pH buffer solutions as required

Equipment:

  • Analytical balance (accuracy ±0.1 mg)
  • Magnetic stirrer with temperature control
  • Water bath sonicator
  • Dynamic light scattering instrument
  • Rheometer (controlled stress or strain)

Procedure:

  • Primary Stock Solution: Dissolve CTAT in deionized water at 2× the desired final concentration (typically 20-100 mM) with gentle heating (40-45°C) and stirring until completely clear.
  • Drug Loading: For hydrophobic drug incorporation, dissolve drug in minimal 1-hexanol (10-50 μL/mL final solution) before adding to CTAT solution.
  • Micelle Formation: Slowly add the 1-hexanol/drug mixture to an equal volume of CTAT stock solution with continuous stirring at 500 rpm.
  • Equilibration: Stir the resulting mixture for 24 hours at 25°C protected from light to ensure complete equilibration and drug incorporation.
  • Characterization: Determine size distribution by dynamic light scattering, morphology by cryo-TEM (if available), and viscosity by rheometry.

Critical Parameters:

  • Maintain temperature control throughout preparation (±1°C)
  • Use consistent stirring speed to ensure reproducible shear history
  • Allow sufficient equilibration time for complete morphological development
  • Protect light-sensitive compounds throughout the process [1] [7]
Analytical Characterization Methods

Cryogenic Transmission Electron Microscopy (cryo-TEM) Protocol:

  • Sample Preparation: Apply 3 μL of CTAT solution to a glow-discharged quantifoil grid.
  • Blotting: Blot excess solution with filter paper for 2-3 seconds.
  • Vitrification: Rapidly plunge into liquid ethane cooled by liquid nitrogen.
  • Imaging: Transfer to cryo-holder and image at -170°C using low-dose conditions.

Small-Angle Neutron Scattering (SANS) Protocol:

  • Sample Preparation: Transfer 1 mL of CTAT solution into quartz cuvette.
  • Deuteration: For contrast variation, prepare samples in D₂O instead of H₂O.
  • Measurement: Expose to neutron beam and collect scattering data over wide q-range (0.001-0.5 Å⁻¹).
  • Analysis: Fit data to flexible cylinder model to determine micellar dimensions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:

  • Sample Preparation: Prepare CTAT solution in D₂O with 0.1% TMS as reference.
  • Measurement: Acquire ¹H NMR spectrum at 400 MHz.
  • 2D-NOESY: Perform 2D NMR with mixing time of 300 ms to investigate molecular interactions.
  • Analysis: Identify cross-peaks between 1-hexanol and CTAT protons to determine incorporation site. [1] [8]

Visualization of Structural Pathways and Workflows

The following diagrams illustrate key structural transitions and experimental workflows for CTAT worm-like micelle systems in drug delivery applications.

CTAT_transitions Spherical Spherical Wormlike Wormlike Spherical->Wormlike 1-Hexanol Addition Packing Parameter Increase Branched Branched Wormlike->Branched Further 1-Hexanol Network Formation Vesicles Vesicles Branched->Vesicles Critical 1-Hexanol Bilayer Curvature Vesicles->Wormlike Dilution/Trigger Vesicle Disassembly

Figure 1: Structural Transition Pathway of CTAT Micelles with 1-Hexanol Addition. This diagram illustrates the progressive morphological changes from spherical micelles to worm-like micelles, branched networks, and finally vesicles with increasing 1-hexanol content, and the reversible transition upon dilution or trigger application.

experimental_workflow Start Start CTAT CTAT Start->CTAT Hexanol Hexanol Start->Hexanol Drug Drug Start->Drug Mix Mix CTAT->Mix Hexanol->Mix Drug->Mix Equil Equil Mix->Equil Controlled Stirring 24h, 25°C Char Char Equil->Char Rheo Rheo Char->Rheo Rheological Analysis Morph Morph Char->Morph Cryo-TEM/SANS Release Release Rheo->Release Morph->Release End End Release->End

Figure 2: Experimental Workflow for CTAT Worm-like Micelle Formulation and Characterization. This diagram outlines the comprehensive procedure for preparing, characterizing, and testing CTAT-based drug delivery systems, highlighting key steps and analytical methods.

Conclusion and Future Perspectives

CTAT worm-like micelles represent a highly versatile platform for advanced drug delivery applications, offering unique advantages through their stimuli-responsive behavior, tunable rheological properties, and capacity for morphological transitions. The well-characterized transition from worm-like micelles to vesicles induced by 1-hexanol provides a powerful mechanism for controlling drug release kinetics through predictable structural changes. The experimental protocols outlined in this document provide researchers with robust methodologies for formulating, characterizing, and optimizing CTAT-based delivery systems for specific pharmaceutical applications.

Future development directions for CTAT worm-like micelle systems include:

  • Multi-stimuli responsive formulations that react to multiple physiological triggers
  • Hybrid nanoparticle systems combining CTAT with polymeric components
  • Targeted delivery approaches through surface functionalization with targeting ligands
  • Gene delivery applications leveraging the cationic nature of CTAT for nucleic acid complexation
  • Advanced imaging applications utilizing the micellar core for contrast agent encapsulation

The continued investigation of CTAT worm-like micelles and their responsive behavior promises to yield increasingly sophisticated drug delivery platforms with enhanced targeting capabilities and controlled release profiles.

References

CTAT Worm-like Micelles: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CTAT Worm-like Micelles

Cetyltrimethylammonium tosylate (CTAT) is a cationic surfactant that spontaneously forms worm-like micelles (WLMs) at relatively low concentrations. These elongated, flexible cylindrical structures entangle to form viscoelastic solutions similar to polymer solutions, but with dynamic characteristics that make them particularly valuable for applications requiring precise rheological control [1].

Material Composition & Formulation

The formation and stability of CTAT WLMs are highly dependent on the surfactant's molecular structure and concentration. The tosylate counterion promotes micellar growth into worm-like structures compared to other counterions like halides.

Table 1: Formulation Components for CTAT-Based Worm-like Micelles

Component Type/Function Typical Concentration Range Notes
CTAT Cationic surfactant (primary micelle former) 20 mM and above [2] [3] Forms WLMs at low concentrations; tosylate counterion favors growth.
SDS Anionic surfactant (co-surfactant for viscosity enhancement) SDS/CTAT molar ratio < 0.12 [2] [3] Induces strong synergistic effect; dramatically increases viscosity and elasticity.
1-Hexanol Cosurfactant/Alcohol (trigger for structural transition) Variable, concentration-dependent [1] Penetrates micelle palisade layer; can induce growth or transition to vesicles.
Rheology Control Strategies

The rheological properties of CTAT WLM solutions can be strategically manipulated by adjusting formulation parameters.

Table 2: Rheology Control Parameters for CTAT Systems

Control Method Target Parameter Effect on Rheology Structural Implication
SDS Addition (to CTAT) Zero-shear viscosity ((η_0)) Increase by up to 4 orders of magnitude [2] [3] Micellar growth and enhanced entanglement.
SDS Addition (to CTAT) Relaxation time ((τ_R)) Increase by up to 3 orders of magnitude [2] [3] Increased micellar contour length and entanglement density.
1-Hexanol Addition Micellar Morphology Growth of WLMs, then transition to vesicles [1] Change in preferred molecular packing.
3.1. Viscosity & Elasticity Enhancement with SDS
  • Mechanism: Mixing cationic CTAT with anionic SDS creates a mixed surfactant system with a virtually zero net charge, reducing electrostatic repulsion between surfactant head groups. This favors massive one-dimensional micellar growth [2] [3].
  • Viscosity Synergy: A solution of 20 mM CTAT with 2 mM SDS can be 10,000 times more viscous than the CTAT solution alone [2] [3].
  • Elasticity: The same mixtures show a dramatic increase in elasticity, behaving more like a soft solid under low stresses.
3.2. Structural Transitions with 1-Hexanol
  • Low [1-Hexanol]: Molecules penetrate the CTAT micelles' palisade layer, effectively increasing the hydrophobic volume and promoting micellar growth, which increases solution viscosity [1].
  • High [1-Hexanol]: Drives a microstructural transition from entangled worm-like micelles to closed bilayer vesicles. This transformation is often accompanied by a drop in solution viscosity [1].

The following diagram illustrates the decision-making workflow for controlling micelle structure and rheology using these additives:

G Start Aqueous CTAT Solution Additive Add Modifier Start->Additive Decision1 Which Additive? Additive->Decision1 SDS Add Anionic SDS Decision1->SDS Ionic Hexanol Add 1-Hexanol Decision1->Hexanol Cosurfactant ResultSDS Elastic WLM Gel (Very High Viscosity) SDS->ResultSDS Decision2 1-Hexanol Concentration? Hexanol->Decision2 ResultHexanolLow Elongated WLMs (High Viscosity) ResultHexanolHigh Vesicle Formation (Lower Viscosity) Decision2->ResultHexanolLow Low Decision2->ResultHexanolHigh High

Experimental Protocols
Protocol 1: Formulating CTAT/SDS Worm-like Micelles with Enhanced Elasticity

This protocol creates a highly viscous and elastic WLM solution using a mixture of CTAT and SDS [2] [3].

Materials:

  • Cetyltrimethylammonium tosylate (CTAT)
  • Sodium dodecyl sulfate (SDS)
  • Deionized water
  • Magnetic stirrer and stir bars
  • Volumetric flasks/beakers

Procedure:

  • Prepare a stock solution of 20 mM CTAT in deionized water. Stir gently until the surfactant is fully dissolved and the solution appears clear and homogeneous.
  • To this solution, add SDS gradually while stirring gently to achieve a final SDS concentration of 2 mM. Ensure the SDS/CTAT molar ratio remains below 0.12 to maintain a homogeneous solution.
  • Continue stirring for approximately 30 minutes to ensure complete mixing and equilibration of the micellar structures.
  • Allow the solution to rest for at least 2 hours before rheological characterization to ensure the microstructure has reached equilibrium.
Protocol 2: Inducing WLM-to-Vesicle Transition with 1-Hexanol

This protocol details the use of 1-hexanol to first grow and then dismantle CTAT WLMs into vesicles [1].

Materials:

  • CTAT solution (at desired concentration)
  • 1-Hexanol
  • Cryo-TEM, NMR, SANS equipment for characterization [1]

Procedure:

  • Begin with a prepared CTAT solution (e.g., 30 mM).
  • Add 1-hexanol incrementally. After each addition, cap and invert the sample vial to mix thoroughly. Avoid vigorous stirring to prevent shear degradation of microstructures.
  • Monitor viscosity changes qualitatively by inverting the vial or quantitatively using a rheometer.
  • Characterization of Transition:
    • cryo-TEM: Directly image the micellar and vesicular structures in a vitrified state [1].
    • NMR (2D): Use to probe the location of 1-hexanol molecules within the micelles, confirming their placement in the palisade layer [1].
    • SANS: Fit scattering data to model the structural evolution from elongated cylinders (WLMs) to closed bilayers (vesicles) [1].
Characterization Techniques

A multi-technique approach is essential for correlating macroscopic rheology with microstructure.

Table 3: Key Characterization Methods for WLMs

Technique Key Measurable Information Obtained
Steady Shear Rheometry Zero-shear viscosity ((η_0)), Shear-thinning profile Macroscopic flow behavior, estimation of micellar entanglement.
Oscillatory Shear Rheometry Storage ((G')) and Loss ((G'')) moduli, Relaxation time ((τ_R)) Material elasticity ((G'>G'')) vs viscosity ((G''>G')), dynamics of micellar network.
Cryogenic Transmission Electron Microscopy (Cryo-TEM) Direct visualizations of micellar/vesicular morphology Qualitative confirmation of worm-like micelles, disks, or vesicles [1].
Small-Angle Neutron Scattering (SANS) Form factor, aggregate geometry Quantitative structural data (e.g., micellar radius, length) and detection of vesicles [1].
Nuclear Magnetic Resonance (NMR) Molecular chemical shift, dynamics Location and interaction of additives (e.g., 1-hexanol) within the micelles [1].
Applications in Drug Development

The dynamic and tunable nature of CTAT-based WLMs makes them excellent candidates for various roles in pharmaceutical formulations.

  • Viscosity-Enhancing Agents: Used in topical gels and creams to control consistency and residence time at the application site.
  • Model Systems for Biophysical Studies: Their dynamic scission/reformation kinetics under flow make them useful models for studying more complex biological fluids and structures.
  • Templating Materials: WLMs can serve as soft templates for synthesizing nanoparticles with controlled shapes, such as the worm-like polymeric nanoparticles described in a visible-light-mediated polymerization study, which have shown promise for enhanced cellular uptake in drug delivery [4].
Troubleshooting & Best Practices
  • Precipitation: If precipitation occurs in CTAT/SDS mixtures, the SDS/CTAT molar ratio has likely exceeded 0.12. Remedy by preparing a new batch with a lower ratio [2] [3].
  • Low Viscosity: If the expected viscosity enhancement is not achieved, ensure surfactants are fully dissolved and the solution has equilibrated for a sufficient time. Confirm additive concentrations and purity.
  • Characterization Artifacts: Be aware that intense shear during sample loading for rheometry can temporarily align or break micelles. Allow for adequate recovery time before measurement.

References

CTAT-Pluronic Mixed Micelle Systems: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

System Component Key Properties Research Applications Performance Characteristics
CTAT (Cetyltrimethylammonium Tosylate) Cationic surfactant; forms worm-like micelles and vesicles; responsive to additives [1]. Template for mesoporous silica; structural studies with alkanols [2] [1]. Vesicle formation triggered by 1-hexanol; distinct interaction dependent on CTAT concentration [1].
Pluronic Triblock Copolymers PEO-PPO-PEO structure; non-ionic, biocompatible; form core-shell micelles [3]. Drug delivery nanocarriers; biological response modifiers; components of mixed micelles [4] [3]. Enhances drug solubility, circulation time, and targeted delivery; can overcome multidrug resistance [4] [3].
CTAT-Pluronic F127 Mixed System Combined cationic and non-ionic surfactant; tunable pore structure and morphology [2]. Synthesis of mesoporous silica materials in alkaline/acidic media [2]. Transforms bimodal to monomodal pore size distribution; creates small, nearly round pores [2].
CTAT-Pluronic F68 Mixed System Similar to F127 but with different PPO chain length; different interactions with CTAT [2]. Synthesis of mesoporous silica materials [2]. Different pore tuning effects compared to F127 systems due to varied copolymer interactions [2].
Pluronic P123/L64 Mixed Micelles Immediate release system; enhances drug solubility and bioavailability [5]. Oral drug delivery for poorly soluble drugs like Praziquantel (PZQ) [5]. Particle size ~19 nm; high encapsulation efficiency; 1.7x bioavailability vs. commercial preparation [5].

Experimental Protocols

Protocol for Synthesis of Mesoporous Silica Using CTAT-Pluronic Mixed Templates

This protocol is adapted from methods used to synthesize mesoporous silica in both alkaline and acidic conditions [2].

Materials:

  • Surfactants: Cetyltrimethylammonium tosylate (CTAT), Pluronic F127 or F68.
  • Silica Source: Tetraethyl orthosilicate (TEOS) or a similar precursor.
  • Solvent: Deionized water.
  • Catalyst: For alkaline synthesis: Ammonia solution (e.g., 28%). For acidic synthesis: Hydrochloric acid (HCl).

Procedure:

  • Template Solution Preparation: Dissolve CTAT and a Pluronic triblock copolymer (F127 or F68) in deionized water at a specific molar ratio. The total surfactant concentration and CTAT/copolymer ratio are critical tuning parameters [2].
  • Catalyst Addition: Adjust the pH of the solution.
    • For alkaline synthesis, add ammonia to achieve a high pH (e.g., pH ~11).
    • For acidic synthesis, add HCl to achieve a low pH (e.g., pH ~2) [2].
  • Silica Precursor Addition: Under constant stirring, add the silica source (e.g., TEOS) dropwise to the template solution.
  • Reaction and Aging: Continue stirring for 2-24 hours at room temperature or elevated temperature (e.g., 35°C) to allow for hydrolysis and condensation. Let the mixture age without disturbance for another 24 hours.
  • Recovery and Purification: Collect the solid product by filtration or centrifugation. Wash thoroughly with water and ethanol to remove residual surfactants.
  • Drying and Calcination: Dry the product in an oven. Finally, calcine it in a furnace (e.g., at 550°C for 5 hours) to remove the organic template, yielding the mesoporous silica material.

Expected Outcomes:

  • Alkaline Synthesis: Yields microscopic bicontinuous materials composed of nanoscopic plate-like particles with slit-shaped pores [2].
  • Acidic Synthesis: Yields monolithic silicas, also composed of nanoscopic plate-like particles, sometimes formed by fused spherical particles [2].
  • Effect of Pluronic: The inclusion of Pluronic shifts the pore size distribution from bimodal to monomodal, creating smaller and more rounded pores [2].
Protocol for Preparation of Drug-Loaded Pluronic Mixed Micelles (Thin-Film Dispersion)

This is a standard method for preparing drug-loaded polymeric micelles, as exemplified with Praziquantel and Pluronic P123/L64 [5].

Materials:

  • Drug: Poorly water-soluble drug (e.g., Praziquantel).
  • Polymers: Pluronic copolymers (e.g., P123 and L64).
  • Solvents: Absolute ethanol, dichloromethane, or a chloroform/methanol mixture. Deionized water.

Procedure:

  • Dissolution: Precisely weigh the drug and Pluronic copolymers at the desired ratio (e.g., 5 mg drug to 100 mg total polymer for a 1:1 P123/L64 mix). Dissolve them in a volatile organic solvent (e.g., 20 mL absolute ethanol) in a round-bottom flask [5].
  • Thin Film Formation: Attach the flask to a rotary evaporator. Remove the solvent under reduced pressure at a controlled temperature (e.g., 40°C) to form a thin, dry film on the inner wall of the flask. Further dry the film under vacuum overnight [5].
  • Hydration: Add an aqueous phase (e.g., 5 mL deionized water) to the flask. Hydrate the thin film by rotating the evaporator for approximately 30 minutes at a controlled temperature (e.g., 25-40°C). This step leads to the self-assembly of micelles [5].
  • Processing: The resulting micellar dispersion can be sonicated briefly to reduce size and polydispersity. It can then be filtered through a 0.22 µm membrane filter to sterilize and remove any aggregates [5].

Characterization:

  • Particle Size and PDI: Determine by Dynamic Light Scattering (DLS). For a successful PZQ-PMM formulation, expect a size of ~19 nm and a PDI of ~0.106 [5].
  • Encapsulation Efficiency (EE): Determine by analyzing the free, unentrapped drug after separation (e.g., via dialysis, ultrafiltration). Calculate EE(%) = (Amount of drug in micelles / Total amount of drug used) × 100%. EEs over 85% can be achieved [5].

The following diagram illustrates the structural transition of CTAT micelles upon the addition of 1-hexanol, a key phenomenon in controlling system properties [1]:

G cluster_0 1-Hexanol Induced Transition in CTAT Micelles A Spherical/Worm-like Micelles B Addition of 1-Hexanol A->B C Micelle Growth B->C D Vesicle Formation C->D

The workflow for preparing drug-loaded mixed micelles using the thin-film hydration method is outlined below [5]:

G cluster_1 Drug-Loaded Mixed Micelle Preparation Step1 Dissolve Drug & Polymer in Organic Solvent Step2 Form Thin Film via Rotary Evaporation Step1->Step2 Step3 Hydrate Film with Aqueous Phase Step2->Step3 Step4 Self-Assembly into Mixed Micelles Step3->Step4 Step5 Characterize: Size, PDI, EE Step4->Step5


Key Advances and Future Directions

  • Overcoming Multidrug Resistance (MDR): Pluronic copolymers (especially in formulations like SP1049C) can sensitize MDR cancer cells by disrupting the P-glycoprotein efflux pump and reducing cellular ATP levels, enhancing the efficacy of encapsulated chemotherapeutics like doxorubicin [3].
  • Clinical Translation: The doxorubicin-loaded Pluronic micelle formulation SP1049C has demonstrated notable antitumor activity in clinical trials for advanced esophageal cancers and is progressing toward phase 3 studies [3].

References

cetyltrimethylammonium tosylate gel preparation methods

Author: Smolecule Technical Support Team. Date: February 2026

Cetyltrimethylammonium Tosylate (CTAT) Fundamentals

Cetyltrimethylammonium tosylate (CTAT) is a cationic surfactant known for its ability to form complex microstructures in aqueous solution. Its phase behavior and rheological properties are central to its applications.

A partial phase diagram for the CTAT-water system reveals that it can form a nematic phase over a wide concentration range (approximately 32 to 45 wt%), which is unusual for pure surfactant aqueous solutions. At higher concentrations, a stable hexagonal phase consisting of long cylindrical micelles arranged on a two-dimensional lattice is observed [1].

CTAT exhibits distinctive shear thickening behavior in dilute solutions, where the viscosity increases under applied shear due to the formation of shear-induced structures (SISs). This behavior is influenced by surfactant concentration and ionic strength, and diminishes at higher surfactant or electrolyte concentrations [2] [3].

Comparison of Cetyltrimethylammonium Surfactants

CTAT belongs to a family of cationic surfactants with different counterions. The choice of counterion significantly impacts the surfactant's properties. The table below summarizes key surfactants in this family and their primary applications found in the search results.

Surfactant Name Abbreviation Counterion Key Properties & Applications
Cetyltrimethylammonium Tosylate CTAT Tosylate Forms wormlike micelles; shows shear thickening; used in rheological studies and microstructure research [2] [3].
Cetyltrimethylammonium Bromide CTAB Bromide Common surfactant for synthesis (e.g., mesoporous materials MCM-41, MCM-48); stabilizer in nanofluids; protein solubilization in cationic gel electrophoresis [4] [5] [6].
Cetyltrimethylammonium Chloride CTAC Chloride Structure-directing agent in material synthesis; used in reverse-micellar preparations [4].

Detailed Protocol: Cationic Gel Electrophoresis with CTAB

While a protocol for CTAT gels was not found, a well-established Cetyltrimethylammonium Bromide (CTAB) Discontinuous Gel Electrophoresis method is available [7] [8]. This CAT (CTAB, Arginine, Tricine) system separates proteins by molecular weight while often retaining their native enzymatic activity, which is a significant advantage over SDS-PAGE.

The workflow for this protocol can be visualized as follows:

cluster_1 Sample Preparation cluster_2 Gel Casting cluster_3 Electrophoresis SamplePrep Sample Preparation GelCast Gel Casting SamplePrep->GelCast Electrophoresis Electrophoresis GelCast->Electrophoresis Staining Staining & Analysis Electrophoresis->Staining SP1 Solubilize protein in CAT sample buffer SP2 Heat to 100°C with β-mercaptoethanol SP1->SP2 GC1 Prepare stacking gel (e.g., 4% T acrylamide) GC2 Prepare separating gel (e.g., 6-8% T acrylamide) GC1->GC2 E1 Load prepared samples E2 Run at constant voltage (e.g., 100V in stacker, 150V in separator) E1->E2

Materials and Reagents
  • Surfactant: CTAB (Cetyltrimethylammonium bromide)
  • Proteins: Sample proteins of interest
  • Buffers: CAT sample buffer, CAT tank buffer
  • Gel Components: Acrylamide, bis-acrylamide, arginine, Tricine, ammonium persulfate (APS), Tetramethylethylenediamine (TEMED)
Step-by-Step Procedure
  • Sample Preparation

    • Solubilize protein samples in CAT sample buffer containing CTAB [7] [8].
    • For reduced and dissociated protein complexes, heat the samples to 100°C in the presence of β-mercaptoethanol [7].
  • Gel Casting

    • Prepare a discontinuous gel system:
      • Stacking Gel: Typically 4% T acrylamide [7].
      • Separating Gel: Typically 6% to 8% T acrylamide for molecular weight separation [7]. Agarose (0.7%) can also be used as a stacker [7].
  • Electrophoresis

    • Load prepared samples onto the gel.
    • Run electrophoresis using a constant voltage. An example protocol is 100V through the stacking gel and 150V through the separating gel [7].
  • Staining and Analysis

    • Detect proteins by staining with Coomassie Blue [7].
    • For enzymes that retain activity, perform histochemical staining directly in the gel to detect activity bands [7].
Quantitative Data from CTAB-PAGE

The table below summarizes experimental data from the cited CAT gel electrophoresis studies [7].

Parameter Experimental Condition / Result
Effective Separation Range Linear log Mr vs. Rf relationship from ~14 kDa to over 200 kDa [7].
Protein Mobility (Rf) Plots of log Mr against Rf are linear (R² >0.99), allowing molecular weight estimation [7].
Enzyme Activity Retention Proteins like Ca²⁺-ATPase and horseradish peroxidase show significant retained activity post-electrophoresis [7].

Suggested Path for CTAT Protocol Development

Since direct CTAT gel protocols are not available, you can develop one based on the established CTAB method:

  • Adapt the CAT Protocol: Substitute CTAB with CTAT in the sample and tank buffers. The counterion difference (tosylate vs. bromide) may alter micellar structure and gel performance, so optimization will be necessary.
  • Leverage CTAT's Unique Properties: CTAT's propensity to form long wormlike micelles and exhibit shear thickening [2] [3] could be exploited to create gels with novel viscoelastic properties for specialized separations.
  • Consult Broader Literature: A deeper search in specialized scientific databases for "cetyltrimethylammonium tosylate electrophoresis" or "cationic surfactant gels" may yield more specific protocols.

References

Comprehensive Application Notes and Protocols: CTAT Micelles Encapsulation Techniques

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CTAT Micelles and Their Fundamental Properties

Cetyltrimethylammonium tosylate (CTAT) represents a cationic surfactant of significant importance in nanotechnology and drug delivery applications due to its unique self-assembly properties and interaction characteristics. CTAT molecules consist of a hydrophobic hexadecyl chain connected to a positively charged trimethylammonium headgroup, with a tosylate (p-toluenesulfonate) counterion. This specific molecular architecture confers distinctive properties that enable the formation of various supramolecular structures, with micelles being particularly valuable for encapsulation purposes. The tosylate counterion plays a critical role in CTAT's behavior, as it is classified as a strongly binding counterion that promotes the formation of elongated worm-like micelles even at relatively low concentrations, typically around 1 wt% in aqueous solutions. [1] [2]

The structural versatility of CTAT micelles arises from their sensitivity to environmental conditions and additives, allowing researchers to precisely control their morphology for specific applications. Unlike surfactants with weakly binding counterions that typically form spherical micelles, CTAT spontaneously assembles into worm-like micelles (WLMs) that entangle to create viscoelastic solutions at low concentrations. This property is particularly advantageous for applications requiring extended structural integrity or modified rheological behavior. Furthermore, CTAT micelles exhibit responsive characteristics to various stimuli, including changes in concentration, temperature, pH, and the addition of co-surfactants or organic molecules, enabling triggered structural transitions for controlled release applications. The cationic nature of CTAT micelles facilitates electrostatic interactions with anionic species, including nucleic acids, proteins, and anionic drug molecules, making them particularly suitable for encapsulating biologically relevant compounds. [1] [2]

Preparation Methods and Experimental Protocols

Fundamental CTAT Micelle Formation Protocol

The formation of CTAT micelles follows a self-assembly process driven by hydrophobic interactions in aqueous environments. Below is a standardized protocol for preparing basic CTAT worm-like micelle solutions:

  • Materials Requirement: Cetyltrimethylammonium tosylate (CTAT) of minimum 95% purity, high-purity deionized water (resistivity >18 MΩ·cm), and standard laboratory glassware. [1]
  • Solution Preparation: Create a concentrated CTAT stock solution (5-10 wt%) by dissolving an appropriate amount of CTAT in deionized water. For example, to prepare 100 mL of 5 wt% CTAT solution, dissolve 5 g of CTAT in approximately 80 mL of deionized water while stirring gently at 300-400 rpm. [1]
  • Micelle Formation: Once the CTAT is fully dissolved, make up the final volume to 100 mL with deionized water. Continue stirring for an additional 30 minutes to ensure complete micellization. The solution may require 2-24 hours to reach equilibrium viscosity, depending on concentration and temperature. [1]
  • Quality Assessment: Examine the solution for clarity and absence of particulate matter. The resulting solution should be viscoelastic at CTAT concentrations above approximately 1 wt%, indicating the formation of entangled worm-like micelles. [1]

For encapsulation applications, the drug or bioactive compound can be incorporated either during the micelle formation process (for hydrophobic compounds) or after micelle formation (for hydrophilic compounds that can be electrostatically bound to the micelle surface).

1-Hexanol Triggered Vesicle Formation Protocol

The addition of 1-hexanol to CTAT solutions induces remarkable structural transitions from worm-like micelles to vesicles, providing an alternative encapsulation morphology. The following protocol details this transformation:

  • Materials: CTAT solution (prepared as above), 1-hexanol (≥99% purity), and standard characterization equipment including viscometer and cryo-TEM. [1]
  • Titration Procedure: To 10 mL of CTAT solution (concentration range 0.5-3 wt%), slowly add 1-hexanol in incremental amounts (0.1-0.5% v/v increments) under constant stirring at 400-600 rpm. Allow 15-30 minutes equilibrium time between additions. [1]
  • Viscosity Monitoring: Track solution viscosity after each addition using a rotational viscometer. The viscosity typically increases initially as worm-like micelles elongate, reaches a maximum value, then decreases sharply as the transition to vesicles occurs. [1]
  • Structural Verification: Confirm vesicle formation using cryogenic transmission electron microscopy (cryo-TEM) and small-angle neutron scattering (SANS). Vesicles typically appear as spherical bilayered structures with diameters ranging from 50-200 nm. [1]

Table 1: 1-Hexanol-Induced Structural Transitions in CTAT Solutions [1]

1-Hexanol Concentration Range Observed Microstructure Solution Properties
0-0.3% (v/v, depending on CTAT concentration) Elongated worm-like micelles High viscosity, viscoelastic
0.3-0.8% (v/v) Mixed worm-like micelles and vesicles Decreasing viscosity, reduced elasticity
>0.8% (v/v) Primarily vesicles Low viscosity, fluid behavior

This structural transition occurs because 1-hexanol molecules penetrate the micellar palisade layer, effectively increasing the effective surfactant headgroup area and promoting curvature changes that favor bilayer structures over cylindrical micelles. The 2D NMR studies have confirmed that 1-hexanol resides primarily in the palisade layer of the micelles, near the surfactant headgroups. [1]

DNA Encapsulation Protocol via Cationic Block Copolymer Micelles

While not specific to CTAT, the following protocol for DNA encapsulation using cationic micelle systems provides valuable insights applicable to CTAT-based encapsulation:

  • Polyplex Formation: Prepare a 1 mg/mL solution of DNA in appropriate buffer (typically 10 mM Tris-HCl, pH 7.4). Slowly add the DNA solution to an equal volume of CTAT micelle solution (1-5 wt%) under gentle vortexing. Electrostatic interactions drive the formation of polyplexes. [3]
  • Cross-linking Stabilization: For permanent encapsulation, add a cross-linking agent such as glutaraldehyde (0.1% v/v) or genipin (0.5% w/v) to the polyplex solution and incubate for 2-4 hours to form a stable shell around the DNA-micelle complex. [3]
  • Polyplex Dissociation: Adjust the ionic strength or pH to dissociate the polyplexes while maintaining the cross-linked shell, resulting in DNA-loaded nanocapsules. [3]

This three-step process—polyplex formation, cross-linking, and dissociation—enables high-efficiency DNA encapsulation while protecting the genetic material from degradation. [3]

Characterization Techniques and Analytical Methods

Comprehensive characterization of CTAT micelles and their encapsulation capabilities requires a multidisciplinary approach. The following techniques provide essential insights into structural, morphological, and functional properties:

  • Rheological Analysis: Utilize a rotational rheometer with cone-and-plate geometry to measure viscosity as a function of shear rate. CTAT worm-like micelle solutions typically exhibit shear-thinning behavior and significant viscoelasticity, characterized by storage modulus (G') and loss modulus (G") measurements. [1]
  • Cryogenic Transmission Electron Microscopy (cryo-TEM): This technique provides direct visualization of micellar morphology. Prepare samples by applying a small aliquot (3-5 μL) to a glow-discharged carbon-coated grid, blotting to create a thin film, and rapidly vitrifying in liquid ethane. Examine under cryo-conditions to observe native micellar structures. [1]
  • Small-Angle Neutron Scattering (SANS): SANS provides structural information about micellar size and shape in solution. Analyze scattering patterns to determine micellar length, diameter, and persistence length for worm-like micelles, or membrane thickness and vesicle size for bilayer structures. [1] [2]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Employ 1D and 2D NMR techniques, particularly NOESY and DOSY, to investigate molecular interactions and dynamics within the micellar assembly. 2D NMR has been instrumental in identifying the location of 1-hexanol within CTAT micelles. [1]
  • Zeta Potential Measurements: Determine the surface charge of CTAT micelles and their complexes using electrophoretic light scattering. The positive zeta potential (typically +30 to +50 mV) confirms cationic character and predicts colloidal stability and interaction potential with anionic species. [2]

Table 2: Key Structural Parameters of CTAT Micellar Systems [1] [2]

Structural Parameter Worm-like Micelles Vesicles Measurement Technique
Diameter/Size 3-5 nm (cross-section) 50-200 nm Cryo-TEM, SANS
Length/Persistence 100-1000 nm (contour length) N/A Cryo-TEM, SANS
Surface Charge Positive (+30-50 mV) Positive (+20-40 mV) Zeta potential
Special Features Entangled network Bilayer structure Cryo-TEM

The following diagram illustrates the experimental workflow for preparing and characterizing CTAT micelles:

G Start Start Preparation Stock Prepare CTAT Stock Solution Start->Stock Additive Add Modifiers (e.g., 1-Hexanol) Stock->Additive Equilibrate Equilibration (2-24 hours) Additive->Equilibrate Encapsulate Add Payload for Encapsulation Equilibrate->Encapsulate Characterize Characterization Phase Encapsulate->Characterize Viscosity Viscosity Measurements Characterize->Viscosity CryoTEM Cryo-TEM Imaging Characterize->CryoTEM SANS SANS Analysis Characterize->SANS NMR NMR Spectroscopy Characterize->NMR

Diagram 1: Experimental workflow for CTAT micelle preparation and characterization

Applications in Encapsulation and Drug Delivery

DNA Encapsulation and Complexation

The cationic nature of CTAT micelles enables efficient complexation with DNA through electrostatic interactions. Research has demonstrated that CTAT forms distinct complex structures with DNA, depending on their relative concentrations and the presence of specific counterions. These complexes exhibit structural polymorphism, adopting different architectures including hexagonal (H), square (S), and superlattice hexagonal (H') phases. The specific structure formed depends critically on the surfactant-to-DNA base molar ratio (ρ) and the total CTAT concentration (Cs). [2]

The unique capability of CTAT to form worm-like micelles distinguishes its DNA complexation behavior from that of other cationic surfactants. The strongly binding tosylate counterion competes with DNA for binding sites on the micelles, leading to this structural diversity. This property can be exploited for creating tailored DNA delivery systems with specific release characteristics. At low CTAT and high DNA concentrations, the classic hexagonal structure forms where each DNA molecule is intercalated between three CTAT micelles. At low DNA concentrations, a square lattice emerges with four-fold coordination symmetry. Most remarkably, at high concentrations of both CTAT and DNA, a superlattice hexagonal structure develops, characterized by a much larger lattice parameter (approximately 11.0 nm). [2]

Triggered Structural Transitions for Controlled Release

The responsive nature of CTAT micelles to molecular triggers such as 1-hexanol provides a mechanism for controlled release of encapsulated compounds. The transition from worm-like micelles to vesicles typically results in changes to payload retention and release kinetics. This transition can be exploited for programmed drug delivery where structural changes are induced by specific stimuli. [1]

The following diagram illustrates the structural transitions in CTAT micellar systems:

G Start CTAT Molecules in Aqueous Solution WLMs Worm-like Micelles (Elongated Structures) Start->WLMs Transition 1-Hexanol Addition or Concentration Change WLMs->Transition DNA DNA Addition WLMs->DNA Added Vesicles Vesicles (Bilayer Structures) Transition->Vesicles Increased 1-Hexanol Complexes Structured Complexes (H, S, H' Phases) DNA->Complexes

Diagram 2: Structural transitions in CTAT micellar systems

Troubleshooting and Optimization Guidelines

Successful implementation of CTAT micelle encapsulation techniques requires attention to potential challenges and optimization opportunities:

  • Aggregation Issues: If CTAT solutions exhibit precipitation or excessive aggregation, check the water purity and ensure use of high-purity deionized water. Filter solutions through 0.22 μm filters if necessary. Sonication for 5-10 minutes at low power can help disrupt pre-existing aggregates. [1]
  • Variable Viscosity: If viscosity variations occur between batches, strictly control temperature during preparation and allow sufficient equilibration time (up to 24 hours) for micelle maturation. Measure viscosity consistently at the same temperature and shear rate. [1]
  • Inefficient DNA Encapsulation: For optimal DNA complexation, maintain the CTAT:DNA charge ratio within the optimal range of 1:1 to 4:1 (positive to negative charges). Use fresh DNA preparations and avoid high salt concentrations during initial complex formation. [2] [3]
  • Structural Transitions Not Occurring: If 1-hexanol additions do not induce the expected vesicle formation, verify the CTAT concentration is appropriate (0.5-3 wt%) and ensure incremental addition with sufficient equilibration time between doses. Verify 1-hexanol purity and consider testing alternative alkanols (1-butanol, 1-octanol) which have different penetration capacities. [1]

Conclusion and Future Perspectives

CTAT micelles represent a versatile platform for encapsulation applications, offering unique advantages through their structural adaptability and responsive behavior. The protocols outlined in this document provide researchers with standardized methods for preparing, characterizing, and utilizing CTAT micellar systems for encapsulation purposes. The ability to undergo triggered transitions between worm-like micelles and vesicles, coupled with their efficient DNA complexation capabilities, positions CTAT as a valuable tool for advanced drug delivery and nanomaterials development.

Future research directions likely include exploration of additional triggering mechanisms beyond 1-hexanol addition, such as pH, temperature, or light-induced transitions. Additionally, combination of CTAT with polymeric components may yield hybrid systems with enhanced stability and targeting capabilities. As characterization techniques continue to advance, particularly in the realm of real-time structural analysis, our understanding of CTAT micelle behavior and encapsulation mechanisms will further improve, enabling more sophisticated applications in nanomedicine and materials science.

References

p-toluenesulfonate surfactant personal care products

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Properties and Mechanisms

p-Toluenesulfonates function primarily as hydrotropes in surfactant systems. Their key characteristic is the ability to self-associate at high concentrations, forming aggregates that provide a unique microenvironment for other surfactant molecules [1].

The core mechanism involves altering the water structure and interacting with surfactant micelles. At low concentrations, the hydrotrope (e.g., Sodium p-Toluenesulfonate, or NaPTS) dissolves within the surfactant micelles. However, beyond a critical minimum concentration for hydrotropic solubilization, it resides in the aqueous phase. This self-association is crucial for the hydrotropic effect and leads to a drastic reduction in the micellar radius of nonionic surfactants like C12E6 [1].

Table: Key Hydrotropic Effects of Sodium p-Toluenesulfonate (NaPTS) on a Nonionic Surfactant (C12E6)

Property Observation with NaPTS Addition Experimental Method
Cloud Point Significant reduction (e.g., from 51°C for monodisperse C12E6 to 34°C for a 2 wt% solution) [1] Temperature-controlled visual analysis
Micellar Size Drastic reduction in micellar radius [1] Photon Correlation Spectroscopy (Dynamic Light Scattering)
Critical Micelle Concentration (cmc) Modification to higher concentrations [1] Surface tension measurements
Surface Tension Stabilization at ~40 mN m⁻¹ above 0.25 mol dm⁻³, indicating hydrotrope self-aggregation [1] Surface tension measurements

The following diagram illustrates the molecular-level mechanism of hydrotropic action:

HydrotropicMechanism start Surfactant & Hydrotrope in Aqueous System state1 Low Hydrotrope Conc. Hydrotrope dissolves in surfactant micelles start->state1 Initial State state2 High Hydrotrope Conc. (Hydrotropic Effect Threshold) state1->state2 Concentration Increases state3 Hydrotrope self-associates, forming aggregates state2->state3 Self-Association effect1 Alterations in Water Structure state3->effect1 Induces effect2 Drastic Reduction in Micellar Radius state3->effect2 Causes result Enhanced Solubilization of Poorly Soluble Compounds effect1->result Leads to effect2->result Enables

Diagram Title: Molecular Mechanism of Hydrotropic Action

Potential Applications in Personal Care

While specific personal care product formulations with p-toluenesulfonates are not detailed in the search results, their properties suggest several promising applications:

  • Stabilizer in Cleansing Products: The ability to modify micellar size and stabilize formulations against temperature changes (cloud point reduction) is highly valuable for shampoos and body washes, helping to maintain clarity and performance across storage conditions [1].
  • Viscosity and Foam Modifier: Hydrotropes can influence the packing of surfactant micelles. In systems like Alpha Olefin Sulfonates (AOS), which are common in personal care, nonionic surfactants are used to build viscosity. p-Toluenesulfonates could potentially fine-tune this process and interact with foam-boosting agents like betaines to stabilize lather [2].
  • Compatibilizer for Active Ingredients: Their solubilization power makes them candidates for incorporating poorly soluble active ingredients (e.g., certain vitamins, fragrances, or anti-dandruff agents) into aqueous personal care systems [1].

Experimental Protocols for Evaluation

For researchers aiming to evaluate p-toluenesulfonates in personal care formulations, here are detailed methodologies for key experiments.

Protocol 1: Surface Tension and Critical Micelle Concentration (cmc) Measurement

This protocol determines the surface activity of the surfactant and the concentration at which micelles form.

  • Solution Preparation: Prepare a series of aqueous solutions with a fixed concentration of the primary surfactant (e.g., C12E6 or Sodium C14-16 Olefin Sulfonate) and varying concentrations of sodium p-toluenesulfonate (NaPTS). Cover a concentration range from below to well above the expected cmc.
  • Measurement: Use a tensiometer (e.g., Du Noüy Ring or Wilhelmy Plate method). Ensure the temperature is controlled (e.g., 25°C ± 0.1°C) [3].
  • Data Analysis: Plot surface tension (γ) versus the logarithm of the surfactant concentration. The cmc is identified as the point where a distinct break in the curve occurs. Compare the cmc and minimum surface tension values with and without the hydrotrope [1].
Protocol 2: Cloud Point Determination

This evaluates the stability of nonionic surfactant systems against temperature.

  • Sample Preparation: Prepare a 2% w/w solution of the nonionic surfactant (e.g., C12E6) with and without the addition of NaPTS [1].
  • Heating and Observation: Place the sample in a clear container immersed in a thermostatically controlled water bath. Equip the bath with a magnetic stirrer for gentle mixing and a transparent front for observation.
  • Measurement: Slowly heat the bath (e.g., 1°C per minute) while continuously stirring. The cloud point is the temperature at which the solution transitions from clear to persistently cloudy or opaque. Record this temperature for each formulation [1].
Protocol 3: Foam Ability and Stability Analysis

This assesses the foaming performance, crucial for cleansers.

  • Solution Preparation: Prepare the surfactant solution at the intended use concentration (e.g., 1-5% w/w) in distilled water. Condition the solution to a standard temperature (e.g., 40°C).
  • Foam Generation: Use a mechanical foam generator (e.g., a homogenizer) or a simple cylinder method where a fixed volume of air is sparged through the solution for a set time at a constant flow rate.
  • Measurement:
    • Foam Ability: Immediately after generation, record the initial foam volume (mL).
    • Foam Stability: Monitor the foam volume over time (e.g., every minute for 10 minutes). The half-life of the foam (time for half the liquid to drain) or the volume remaining after a set period (e.g., 5 minutes) is a common stability metric [4] [3].

Formulation Development Workflow

The following Graphviz diagram outlines a logical workflow for developing a personal care formulation incorporating a p-toluenesulfonate surfactant, based on the experimental protocols above.

FormulationWorkflow cluster_phase1 Pre-Formulation & Screening cluster_phase2 Prototyping & Optimization cluster_phase3 Validation define Define Product Objective (e.g., Shampoo, Clear Body Wash) select Select Base Surfactant System (e.g., AOS, Betaine) define->select screen Hydrotrope Screening (Sodium p-Toluenesulfonate) select->screen test1 Performance Evaluation (Protocols 1-3) screen->test1 Initial Blend optimize Optimize Ratios & Additives test1->optimize test1->optimize Analyze Data stability Stability & Safety Testing optimize->stability Lead Formula final Final Prototype stability->final

Diagram Title: Formulation Development Workflow

References

CTAT viscoelastic solutions industrial applications

Author: Smolecule Technical Support Team. Date: February 2026

Micellar Transitions and Chaotic Dynamics

The utility of CTAT solutions stems from two key phenomena: structural transitions triggered by additives and unique flow properties under mechanical stress.

  • 1-Hexanol Triggered Transition: The addition of 1-hexanol to CTAT solutions can trigger a microstructural transition. At a critical CTAT concentration, 1-hexanol molecules penetrate the micelles, leading to micellar growth. With progressive addition of 1-hexanol, these worm-like micelles can transform into vesicles [1].
  • Chaotic Dynamics under Shear: When subjected to a step shear rate above a critical value, dilute aqueous solutions of CTAT exhibit nonlinear flow behavior. Analysis of the resulting time-dependent shear and normal stresses shows a finite correlation dimension and a positive Lyapunov exponent, indicating chaotic dynamics described by a "strange attractor," the complexity of which increases with shear rate [2].

Application-Oriented Characterization Data

The value of CTAT in product formulation is demonstrated through key quantitative characterizations of its microstructural and rheological properties.

Table 1: Key Experimental Observations in CTAT-Based Systems

Phenomenon / Property System Composition Key Observation / Value Characterization Technique
Micellar Growth & Vesicle Transition [1] CTAT + 1-Hexanol Progressive addition of 1-hexanol causes WLMs to grow and finally transform into vesicles. Viscosity, Cryo-TEM, NMR, SANS
Chaotic Dynamics [2] Dilute aqueous CTAT Shear/Normal stresses show time-dependent chaos under step shear; positive Lyapunov exponent confirmed. Rheometry, Time-Series Analysis
Viscosity & Mass Transfer [3] CTAB + Phenol Phenol reduces repulsion between cationic heads, inducing micellar growth and a sharp viscosity increase; mass transfer of phenol is significantly retarded. Rheometry, Spectrophotometry

Experimental Protocol: Characterizing Micellar Transitions

This protocol outlines the methodology for studying the 1-hexanol-triggered transition in CTAT solutions, based on a 2015 study [1].

Solution Preparation
  • Materials: High-purity CTAT, 1-hexanol, deionized water.
  • Procedure:
    • Prepare a series of CTAT solutions in deionized water at specified concentrations (e.g., 10 mM, 50 mM, 100 mM).
    • Stir the solutions continuously at a moderate speed for 4-6 hours at room temperature (25°C) to ensure complete dissolution and formation of a homogeneous worm-like micelle network.
    • Add 1-hexanol incrementally to the CTAT solutions from a stock solution. After each addition, stir the solution for 30 minutes to ensure equilibrium is reached before characterization.
Viscosity Measurements
  • Instrument: Rotational rheometer with a cone-and-plate or coaxial cylinder geometry.
  • Procedure:
    • Load the equilibrated sample onto the rheometer plate, ensuring no air bubbles are trapped.
    • Perform a steady-shear viscosity measurement over a shear rate range of 0.1 to 1000 s⁻¹ at a constant temperature of 25°C.
    • Key Analysis: Plot viscosity as a function of 1-hexanol concentration. A significant increase in zero-shear viscosity indicates micellar growth, while a subsequent sharp decrease suggests a transition to vesicles or other structures.
Microstructural Characterization (Cryo-TEM)
  • Instrument: Cryogenic Transmission Electron Microscope (Cryo-TEM).
  • Procedure:
    • Apply a 5 µL aliquot of the sample onto a lacey carbon TEM grid.
    • Blot the grid to create a thin liquid film (typically 100-500 nm thick) and immediately plunge-freeze it into liquid ethane cooled by liquid nitrogen to vitrify the water.
    • Transfer the vitrified sample to the Cryo-TEM under liquid nitrogen and image at an acceleration voltage of 120-200 kV.
    • Key Analysis: Directly visualize and identify microstructural changes from worm-like micelles to vesicles with progressive 1-hexanol addition.
Structural Analysis (SANS)
  • Instrument: Small-Angle Neutron Scattering (SANS) spectrometer.
  • Procedure:
    • Load samples into quartz cuvettes with a path length of 1-2 mm.
    • Expose the sample to a collimated neutron beam and collect scattered neutrons over a wide range of scattering vectors (e.g., ( q \approx 0.001 - 1 , \text{Å}^{-1} )).
    • Perform data reduction (subtraction of background and empty cell scattering) and fitting of the scattering data to appropriate models (e.g., a flexible cylinder model for WLMs or a core-shell model for vesicles) to extract structural parameters like micellar radius and length.
    • Key Analysis: Quantify the microstructural transformation and obtain parameters like the membrane thickness of the formed vesicles.

Visualizing Micellar Transitions and Experimental Workflow

The structural transitions and experimental process can be visualized using the following diagrams, created with Graphviz per your specifications.

Diagram 1: Micellar Transition Pathway Triggered by 1-Hexanol [1]

This diagram illustrates the structural evolution from spherical micelles to worm-like micelles and finally to vesicles.

micellar_transition A Spherical Micelles B Worm-like Micelles (Viscoelastic Gel) A->B 1-Hexanol Addition C Vesicles B->C Progressive 1-Hexanol

Diagram 2: Experimental Workflow for Micelle Characterization [1]

This flowchart outlines the key steps in the protocol for characterizing structural transitions.

workflow Start Prepare CTAT Solutions A Incremental Addition of 1-Hexanol Start->A B Equilibrate & Stir A->B C Viscosity Measurement B->C D Cryo-TEM Imaging C->D E SANS Analysis D->E End Interpret Structure E->End

Conclusion

CTAT viscoelastic solutions offer a versatile platform for industrial applications, primarily in personal and home-care products. Their functionality can be precisely tuned by understanding and controlling the worm-like micelle to vesicle transitions and accounting for their complex, potentially chaotic, flow behavior under processing conditions [1] [2]. The provided data, protocols, and visualizations offer a foundation for researchers to explore and exploit these properties in product development.

References

Additives for Controlling CTAT WLM Microstructure

Author: Smolecule Technical Support Team. Date: February 2026

Based on the search results, you can influence the microstructure and properties of CTAT WLMs using the following additives and conditions:

Additive/Condition Effect on WLMs Relevant Parameter Key Finding
Sodium Chloride (NaCl) [1] Alters micellar structure & dynamics; affects stress fluctuation magnitude Salt Concentration A specific study used 2 wt.% CTAT + 100 mM NaCl [1].
Like-Charged Nanoparticles [2] Forms cross-links; creates a "double network"; increases viscosity & elasticity Nanoparticle Concentration Builds significant viscoelasticity even in dilute WLM solutions [2].
Temperature [1] Controls micellar structure and dynamics Temperature Impacts the magnitude of stick-slip events and flow instability [1].

Experimental Protocols for WLM Analysis

Here are detailed methodologies for key experiments that are central to characterizing WLMs, as mentioned in the search results.

  • Protocol 1: Characterizing Linear Rheology for Microstructural Parameters [3] [4]

    • Objective: To obtain the plateau modulus ((G_p)) and relaxation time ((\tau)) of a WLM solution, allowing for the calculation of key microstructural parameters like the hydrodynamic correlation length ((\xi_H)).
    • Materials: Rheometer with a cone and plate or parallel plate measuring system, Peltier plate cartridge for temperature control (e.g., 25°C).
    • Procedure:
      • Sample Loading: Use a controlled, consistent loading protocol to ensure reproducible results. A solvent trap is recommended to prevent water evaporation.
      • Determine LVER: Perform an amplitude sweep test to identify the linear viscoelastic region (LVER).
      • Frequency Sweep: Conduct an oscillatory frequency test within the LVER, typically between 0.2 and 40 rad/s.
      • Data Analysis: From the frequency sweep data, identify the plateau in the storage modulus ((G')) at high frequencies and the crossover point of (G') and (G'') (where (G' = G'')). The angular frequency at crossover, (\omega_c), gives the relaxation time: (\tau = 1/\omega_c). The plateau modulus ((G_p)) is the value of (G') at the high-frequency plateau.
      • Calculate (\xi_H): Use the plateau modulus in the following formula to calculate the hydrodynamic correlation length: (\xi_H = \left( \frac{k_B T}{G_p} \right)^{1/3}), where (k_B) is Boltzmann's constant and (T) is temperature in Kelvin.
  • Protocol 2: Investigating Probe-Induced Flow Instability in WLMs [1]

    • Objective: To measure the time-dependent stress on a probe driven through a WLM fluid and correlate it with local flow field deformation.
    • Materials: Commercial rheometer (e.g., Anton-Paar MCR-702) with a custom-made cylindrical probe (pin) and coaxial cylinder sample cell; WLM sample (e.g., 2 wt.% CTAT + 100 mM NaCl); Particle Imaging Velicometry (PIV) setup.
    • Procedure:
      • Sample Preparation: Prepare the WLM solution with a known amount of surfactant and salt. For PIV, disperse tracer particles (e.g., 1.5 wt.% polystyrene beads, 20-50 μm) and ensure they do not alter the sample's rheology.
      • Setup: Couple the cylindrical probe to the rheometer and submerge it in the WLM sample contained in the annular region of the coaxial cylinders.
      • Measurement: Drive the probe at a constant, controlled velocity across a wide range.
      • In-situ Imaging: Simultaneously use PIV to map the velocity distribution in the fluid around the probe.
      • Data Correlation: Record the stress response on the probe with high temporal resolution. Correlate large stress fluctuation events (build-up and sudden drops) with the observed extensile deformation and formation of a turbid band in the wake of the probe.

Key Principles for WLM Formulation

The following conceptual diagram summarizes the key factors and their relationships that influence WLM properties, based on the gathered literature.

wlm_control Formulation Goal Formulation Goal Molecular Packing Parameter (p) Molecular Packing Parameter (p) Formulation Goal->Molecular Packing Parameter (p) Governs Relaxation Mechanisms Relaxation Mechanisms Formulation Goal->Relaxation Mechanisms Governs Micelle Morphology Micelle Morphology Molecular Packing Parameter (p)->Micelle Morphology Reptation (τ_rep) Reptation (τ_rep) Relaxation Mechanisms->Reptation (τ_rep)   Breakage/Reformation (τ_break) Breakage/Reformation (τ_break) Relaxation Mechanisms->Breakage/Reformation (τ_break)   p ≈ 1/3 to 1/2 p ≈ 1/3 to 1/2 Worm-like Micelles Worm-like Micelles p ≈ 1/3 to 1/2->Worm-like Micelles Yields p < 1/3 p < 1/3 Spherical Micelles Spherical Micelles p < 1/3->Spherical Micelles Yields p > 1/2 p > 1/2 Bilayers/Vesicles Bilayers/Vesicles p > 1/2->Bilayers/Vesicles Yields τ_break < τ_rep τ_break < τ_rep Maxwellian Fluid Behavior Maxwellian Fluid Behavior τ_break < τ_rep->Maxwellian Fluid Behavior Results in External Controls External Controls External Controls->Molecular Packing Parameter (p) Modify External Controls->Relaxation Mechanisms Affect Salt Concentration Salt Concentration Salt Concentration->External Controls Temperature Temperature Temperature->External Controls Additives (e.g., NPs) Additives (e.g., NPs) Additives (e.g., NPs)->External Controls Shear Force Shear Force Shear Force->External Controls

Suggestions for Further Research

The search results I found are insightful but do not provide an exhaustive list of additives for CTAT. To build a more complete knowledge base:

  • Explore Broader Literature: Conduct targeted searches in scientific databases for "CTAT" combined with specific additives like counter-ions (e.g., salicylate), cosurfactants (e.g., medium-chain alcohols), or other salts (e.g., KCl).
  • Investigate Underlying Theory: Deepen your understanding of the packing parameter concept, as it is the fundamental principle predicting how additives change the preferred micelle shape by altering the effective headgroup area or the volume of the surfactant tail [5] [6].
  • Consult Technical Notes: Suppliers of rheometers and characterization instruments (e.g., Malvern Panalytical, NETZSCH) often publish detailed application notes that can be excellent sources for standardized protocols [3] [4].

References

Additive Effects on CTAT Micelle Morphology

Author: Smolecule Technical Support Team. Date: February 2026

The morphology of CTAT worm-like micelles can be controlled using specific additives, which trigger structural transitions. The following table summarizes the experimental conditions and resulting structures.

Additive CTAT Concentration Additive Concentration Resulting Morphology Characterization Techniques
1-Hexanol [1] [2] 15-40 mM Progressive addition Worm-like micelles → Vesicles [1] [2] Viscosity, Cryo-TEM, SANS, NMR [1] [2]
1-Butanol [1] [2] Information Missing Information Missing Micelle Growth [1] [2] Viscosity [1] [2]
1-Octanol [1] [2] Information Missing Information Missing Micelle Growth [1] [2] Viscosity [1] [2]
Pluronic F87 [1] 30 mM (example) 0.1-10% w/w Worm-like micelles → Shorter rods/spheres [1] Viscosity, SANS [1]
SDBS [1] Information Missing Varying ratios Worm-like micelles → Branched network → Vesicles [1] Rheology [1]

Experimental Protocols for Morphology Control

Here are detailed methodologies for inducing and analyzing morphological changes in CTAT micelles using 1-hexanol and polymers, based on published research.

1-Hexanol-Induced Transition to Vesicles [1] [2]
  • Sample Preparation: Prepare aqueous CTAT solutions in the concentration range of 15 mM to 40 mM. Add 1-hexanol progressively to the CTAT solutions. The solutions should be maintained at a constant temperature (e.g., 30°C) during mixing and analysis [1].
  • Viscosity Measurement: Use calibrated Cannon Ubbelohde viscometers suspended in a thermostat with a temperature stability of ±0.1°C. Measure the flow time and calculate the absolute viscosity. A sharp increase in viscosity indicates micellar growth, while a subsequent decrease can signal a transition to vesicles or other structures [1].
  • Cryogenic Transmission Electron Microscopy (Cryo-TEM): To directly image the microstructures, use a Philips CM 120 or Tecnai 12 G2 TEM. Maintain the sample at 30°C before transferring a 5 µl drop to a perforated carbon grid for vitrification in liquid ethane. Use low-dose imaging to prevent electron beam radiation damage [1].
  • Small-Angle Neutron Scattering (SANS): Prepare the samples in D₂O instead of water. Perform SANS measurements to track the structural evolution from worm-like micelles to vesicles. The data can be fitted to appropriate models (e.g., a cylindrical core-shell model for worm-like micelles) to determine micellar dimensions [1].
  • Nuclear Magnetic Resonance (NMR): Use 2D NMR (NOESY) experiments on samples prepared in D₂O to elucidate the location of 1-hexanol within the micelles. Observed cross-peaks between 1-hexanol and CTAT protons confirm its incorporation in the palisade layer of the micelle [1].
Polymer-Induced Modulation of Micelles [1]
  • System: CTAT with Pluronic F87
  • Sample Preparation: Add the Pluronic F87 copolymer (0.1-10% w/w) to aqueous CTAT solutions.
  • Viscosity and SANS Analysis: Monitor the viscosity change, which shows a sharp decrease upon polymer addition. Use SANS to confirm the structural transition from long worm-like micelles to shorter, possibly spherical, structures. This is attributed to the insertion of the PPO segment of the copolymer into the CTAT micelle, increasing its hydrophilicity and reducing the preferred packing parameter for elongated structures [1].

Troubleshooting Common Experimental Issues

Problem Possible Cause Suggested Solution
Unexpected low viscosity Additive concentration too low/high; CTAT concentration below threshold for growth. Systematically vary additive concentration; ensure CTAT is >15 mM for worm-like micelle formation [1] [2].
Precipitation or instability Incompatible additive or extreme concentration; formation of a coacervate phase. Reduce additive concentration; try a different class of additive (e.g., switch from alcohol to polymer).
Poorly defined structures in Cryo-TEM Sample preparation artifacts; radiation damage. Optimize vitrification process; ensure use of low-dose imaging techniques [1].
High polydispersity in SANS data Non-uniform micellar sizes or coexistence of multiple structures (e.g., rods and vesicles). Fine-tune the additive-to-surfactant ratio to target a single morphological region [1] [2].

Analytical Techniques for Micelle Characterization

  • Viscosity Measurements: A primary tool for initial screening of micellar growth and structural transitions [1].
  • Cryo-TEM: Provides direct visual evidence of micellar morphology (worm-like, spherical, vesicles) in a hydrated state [1] [2].
  • Scattering Techniques (SANS/SAXS): Used for quantitative analysis of micellar size, shape, and structure in bulk solution [1] [3].
  • NMR Spectroscopy: Helps determine the molecular location and interaction of additives within the micelles [1] [2].

Workflow for Morphology Optimization

The following diagram illustrates a systematic workflow for optimizing CTAT micelle morphology based on the experimental data.

CTAT_Optimization cluster_1 Path A: Alcohols (e.g., 1-Hexanol) cluster_2 Path B: Polymers (e.g., Pluronic F87) start Start: Aqueous CTAT Solution (>15 mM) define_goal Define Target Morphology start->define_goal goal_worm Elongated Worm-like Micelles define_goal->goal_worm  Promote Growth goal_vesicle Vesicles define_goal->goal_vesicle  Induce Transition goal_sphere Shorter/Spherical Micelles define_goal->goal_sphere  Shorten/Disrupt pathA1 Low/Medium Concentration goal_worm->pathA1 pathA2 Progressive Addition (Higher Conc.) goal_vesicle->pathA2 pathB1 Add Hydrophilic Block Copolymer goal_sphere->pathB1 add_additive Introduce Additive characterize Characterize System (Viscosity, SANS, Cryo-TEM, NMR) pathA1->characterize pathA2->characterize pathB1->characterize evaluate Evaluate Result characterize->evaluate success Morphology Optimized evaluate->success Target Achieved iterate Adjust Additive/Concentration evaluate->iterate Needs Adjustment iterate->characterize

Research Note

Most studies, including those cited here, focus on cetyltrimethylammonium tosylate (CTAT). While the cationic surfactant CTAB (cetyltrimethylammonium bromide) is more common, its behavior can differ significantly due to the different counterions. Always verify that protocols and additive effects are applicable to your specific surfactant system [1] [2] [4].

References

Understanding Viscosity Reduction in CTAT Solutions

Author: Smolecule Technical Support Team. Date: February 2026

The viscosity of a Cetyltrimethylammonium Tosylate (CTAT) solution is directly related to its microstructure. The primary method to control and reduce viscosity is by adding a specific additive that changes this microstructure.

  • Mechanism of Action: CTAT forms long, entangled worm-like micelles at low concentrations, which create a highly viscous, viscoelastic solution. The addition of 1-Hexanol acts as a cosurfactant [1].
  • Microstructural Transition: 1-Hxanol molecules penetrate the CTAT micelles. At a critical concentration, this addition triggers a fundamental structural change, causing the worm-like micelles to transform into closed, bilayer structures called vesicles. This transformation drastically reduces the solution's viscosity [1]. The process can be visualized in the diagram below.

CTAT_Viscosity_Reduction cluster_initial Initial State: High Viscosity cluster_final Final State: Low Viscosity WL_Micelles Worm-like Micelles (Entangled, Viscoelastic) Vesicles Vesicles (Closed Bilayers, Low Viscosity) WL_Micelles->Vesicles Structural Transition Additive Add 1-Hexanol Additive->WL_Micelles Penetrates Micelle

Experimental Protocol: Inducing the Transition

Here is a general methodology for experimentally reducing CTAT solution viscosity, based on the research [1]. You will need to determine the specific optimal concentrations for your system.

  • Sample Preparation: Prepare a stock solution of CTAT in your desired buffer or solvent. The specific concentration of CTAT will affect how it responds to 1-Hexanol [1].
  • Titration of 1-Hexanol: To the CTAT solution, progressively add small, measured volumes of 1-Hexanol. Ensure the solution is mixed thoroughly after each addition.
  • Viscosity Measurement: After each addition of 1-Hexanol and subsequent mixing, measure the solution's viscosity using a suitable viscometer (e.g., a rotational rheometer).
  • Microstructural Characterization (Optional): To confirm the microstructural transition from worm-like micelles to vesicles, techniques such as Cryogenic Transmission Electron Microscopy (Cryo-TEM) or Small-Angle Neutron Scattering (SANS) can be used [1].

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unexpected Viscosity Change Incorrect CTAT or 1-Hexanol concentration; Impurities in components. Precisely confirm concentrations; Use high-purity reagents.
Low Viscosity from Start CTAT concentration is below the threshold for forming long worm-like micelles. Increase the concentration of the CTAT stock solution.
No Viscosity Reduction Insufficient 1-Hexanol; 1-Hexanol not properly mixed. Continue titrating 1-Hexanol in small increments; ensure vigorous mixing.
Results Not Reproducible Inconsistent solution preparation; Temperature fluctuations. Standardize all preparation steps; conduct experiments in a temperature-controlled environment.

FAQ for Researchers

  • Why is 1-Hexanol so effective? 1-Hexanol has a distinct interaction with CTAT micelles. Its carbon chain length allows it to effectively penetrate the micelle's palisade layer, modifying the spontaneous curvature of the surfactant film and driving the transition to vesicles [1].
  • Can other alcohols be used? Yes, but effectiveness varies. The study examined ethanol, 1-butanol, 1-hexanol, and 1-octanol. The length of the alcohol's alkyl chain is critical for how it interacts with and reshapes the CTAT micelles [1].
  • How can I confirm the micelle-to-vesicle transition? Direct imaging via Cryo-TEM is a powerful method. SANS measurements are also excellent for tracking microstructural changes in solution, and NMR can help determine the location of the 1-Hexanol within the micelles [1].

Recommended Path Forward

The search results confirm that adding 1-Hexanol is a primary method for reducing CTAT viscosity by transforming worm-like micelles into vesicles [1]. For your work:

  • Define Specifics: Determine the exact CTAT concentration, temperature, and solvent conditions for your experiments, as these factors strongly influence outcomes [1].
  • Consult Full Papers: I recommend accessing the full text of the cited research paper [1] for comprehensive quantitative data on concentrations and viscosity profiles to refine your experimental design.

References

preventing CTAT micelle degradation stability

Author: Smolecule Technical Support Team. Date: February 2026

Understanding CTAT Micelles and Stability

What are CTAT micelles? CTAT is a cationic surfactant that spontaneously forms long, worm-like micelles in aqueous solutions even without added salt, leading to highly viscous or viscoelastic gels at concentrations around 70 mM [1]. Its phase behavior is complex, exhibiting a nematic phase between approximately 32-45 wt.% and a hexagonal phase at higher concentrations [2].

Why is micelle stability important? Stable micellar structures are crucial for applications in drug delivery, templates for material synthesis, and personal care products. Instability or unwanted structural transitions can compromise product performance and experimental reproducibility [1] [3].

Frequently Asked Questions (FAQs)

  • FAQ 1: What factors most significantly affect CTAT micelle stability? The key factors are the surfactant's own concentration, the system's temperature, and the presence of additives (salts, polymers, or alcohols). The microstructure is sensitive to these conditions and can transition between worm-like micelles, vesicles, and liquid crystalline phases [1] [2].

  • FAQ 2: How can I prevent the degradation or structural change of my CTAT micelle solution? To maintain worm-like micelles, keep the CTAT concentration within a stable range and avoid introducing destabilizing additives. If you need to modify the structure intentionally, use controlled amounts of additives like 1-hexanol and validate the resulting microstructure with appropriate characterization techniques [1].

  • FAQ 3: Can I use additives to make CTAT micelles more stable? Additives can either enhance or disrupt stability, depending on their nature and concentration. Medium-chain alcohols like 1-hexanol can be used to grow worm-like micelles or transition them into vesicles, which are another stable structure. In contrast, hydrophilic polymers like Pluronic F87 can degrade worm-like micelles into smaller, spherical ones [1].

  • FAQ 4: What is a simple experimental method to monitor micelle stability or transition? Viscosity measurement is a straightforward and sensitive method to track microstructural changes. A significant increase in viscosity indicates micellar growth, while a sharp decrease suggests a transition to smaller micelles or vesicles [1].

Troubleshooting Common Experimental Issues

Problem Phenomenon Possible Causes Recommended Solutions & Experimental Verification

| Unexpected Viscosity Drop | • CTAT concentration is too low. • Degradation by hydrophilic polymers (e.g., Pluronic). • Temperature is outside the stable range. | Verify concentration preparation. Check polymer additives [1]. Perform temperature-controlled viscosity profiling [2]. | | Precipitation or Phase Separation | • Interaction with oppositely charged surfactants or polyelectrolytes. • CTAT concentration within the biphase or unstable region of the phase diagram. | Avoid mixing with anionic compounds. Consult the CTAT-water phase diagram to adjust concentration away from biphasic regions [2]. | | Unintended Vesicle Formation | • Presence of medium-chain alcohols (e.g., 1-hexanol) above a critical threshold. | Control alcohol additive concentration carefully. Use Cryo-TEM to confirm vesicle formation as described in experimental protocols [1]. |

Experimental Protocols for Stability Assessment

1. Viscosity Measurement to Track Structural Changes This is a primary method for indirectly assessing micellar growth or breakdown.

  • Method: Use calibrated Ubbelohde viscometers in a temperature-controlled water bath (±0.1°C) [1].
  • Procedure: Measure the flow time of your sample and a reference (e.g., water). Kinematic viscosity (cSt) = flow time (s) × viscometer constant. Absolute viscosity (cP) = kinematic viscosity × density of water (~1 g/cm³) [1].
  • Interpretation: A rising relative viscosity suggests worm-like micelle growth and entanglement. A sharp drop indicates a structural transition.

2. Inducing and Characterizing a Controlled Transition with 1-Hexanol This protocol is for intentionally transforming worm-like micelles into vesicles.

  • Materials: CTAT, 1-hexanol, D2O (for SANS/NMR) [1].
  • Procedure:
    • Prepare a stable, viscous CTAT solution (e.g., 30-40 mM).
    • Progressively add small, controlled amounts of 1-hexanol with vigorous stirring.
    • Monitor the viscosity continuously. It will typically increase as micelles grow, then drop sharply upon vesicle formation [1].
  • Characterization:
    • Cryo-TEM: Directly image the vesicles. Vitrify a sample droplet on a TEM grid to confirm the formation of spherical bilayers [1].
    • SANS: Use Small-Angle Neutron Scattering in D2O to quantitatively analyze the structural transition and vesicle size [1].
    • NMR: Employ 2D NOESY NMR to confirm the location of 1-hexanol molecules within the micellar palisade layer, which drives the transition [1].

Experimental Workflow and Structural Transition

The following diagrams outline the key experimental pathways for characterizing CTAT and controlling its structure.

G CTAT Micelle Characterization Workflow Start Start: Prepare CTAT Solution P1 Measure Viscosity Start->P1 P2 Cryo-TEM Imaging Start->P2 P3 SANS Analysis Start->P3 P4 2D NOESY NMR Start->P4 End Obtain Structural Data P1->End P2->End P3->End P4->End

G 1-Hexanol-Induced Structural Transition A Aqueous CTAT Solution (Worm-like Micelles) B Add Low/Medium 1-Hexanol A->B  Pathway D Elongated Worm-like Micelles (High Viscosity) B->D  Penetrates Palisade Layer  Promotes Growth C Add High 1-Hexanol E Vesicles (Lower Viscosity) C->E  Structural Transition D->C  Further Addition

References

effect of salts on CTAT critical micelle concentration

Author: Smolecule Technical Support Team. Date: February 2026

The Effect of Salts on Surfactant CMC

The critical micelle concentration (CMC) is the concentration at which surfactant molecules spontaneously form micelles in a solution [1]. For ionic surfactants like CTAT (cetyltrimethylammonium tosylate), the addition of salts generally lowers the CMC [2] [3].

This occurs because salts reduce the electrostatic repulsion between the similarly charged headgroups of the surfactant molecules. This screening effect facilitates micelle formation, allowing it to happen at a lower concentration of the surfactant [2] [4].

Available Data on Salt Effects for CTAT

The following table summarizes the specific experimental findings for CTAT in the presence of different salts, as reported in one research article [2]. Please note that this data is not exhaustive for all salt types.

Salt Added Observed Effect on CTAT Micelles Remarks / Underlying Mechanism
Sodium Cholate (NaC) Micelles remain small and spherical [2]. Different orientation of the bile salt in the cationic micelles affects interaction [2].
Sodium Deoxycholate (NaDC) Contrasting effects: Promotes micelle growth in CPC; has an opposite effect in CTAT solutions [2]. The specific counterion of the cationic surfactant (tosylate for CTAT) influences the outcome [2].

Experimental Protocol: Surface Tension Method

A common method to determine CMC is through surface tension measurements. Here is a generalized protocol based on the search results:

  • Sample Preparation: Prepare a series of solutions with a fixed, known concentration of the salt you are testing, while varying the concentration of CTAT across a range expected to bracket its CMC [2].
  • Measurement: Measure the surface tension of each solution in the series. This is typically done using a tensiometer [1].
  • Data Analysis & CMC Determination: Plot the measured surface tension against the logarithm of the CTAT concentration. The plot will typically show a sharp break or change in slope. The concentration at this inflection point is identified as the CMC [4] [1].

The workflow for this experiment can be summarized as follows:

G Start Start Experiment Prep Prepare CTAT solutions with fixed salt concentration Start->Prep Measure Measure surface tension for each solution Prep->Measure Plot Plot surface tension vs. log(CTAT concentration) Measure->Plot Identify Identify inflection point on the plot Plot->Identify CMC Determine CMC Identify->CMC

Important Considerations for Your Experiments

Based on the search results, here are key factors to consider that align with the troubleshooting and FAQ format you requested:

  • The Specificity of Salt Effects: The effect of a salt is not generic. The nature of both the cation and the anion influences the extent of the CMC reduction. This follows the Hofmeister series, where different ions have different "salting-out" efficiencies [5].
  • Role of the Counterion: CTAT has a hydrophobic tosylate counterion, which is already strongly bound to the micelle. This initial state can change how additional salts influence the system, potentially leading to effects that differ from those seen with other cationic surfactants [2] [6].
  • Indirect Methods for Micelle Growth: Since micelle growth can lead to increased solution viscosity, monitoring viscosity can be an effective indirect method to study the effect of salts on CTAT micelles [2].

References

solvent addition impact CTAT micellization

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Background & Troubleshooting

The core principle is the Gordon parameter (G), which represents the cohesive energy density of the bulk solvent mixture. A decrease in this parameter generally makes micellization less favorable [1] [2].

Short-chain alcohols can play two opposing roles:

  • Cosolvent: Alcohols like methanol reside primarily in the bulk water, increasing the critical micelle concentration (CMC) and making micellization less spontaneous [1] [3].
  • Cosurfactant: Alcohols like 1-butanol and 1-hexanol can penetrate the micelles, leading to micellar growth and even structural transitions from worm-like micelles to vesicles [4] [3].

Here are some common experimental observations and their explanations:

Observation Possible Explanation & Underlying Principle
Increased CMC The alcohol acts as a cosolvent, reducing the cohesive energy of the bulk phase (lowering Gordon parameter, G). This improves solvent quality for surfactant monomers, making micellization less thermodynamically favorable (ΔGM° becomes less negative) [1] [3] [2].
Decreased CMC The alcohol acts as a cosurfactant. Its incorporation into the micelle reduces electrostatic repulsion between headgroups and lowers the free energy of micellization, favoring aggregation at lower concentrations [3].
Viscosity Increase & Peak Penetrating cosurfactants (e.g., 1-hexanol) induce the growth of spherical micelles into long, flexible worm-like micelles, significantly increasing solution viscosity. A peak and subsequent drop may indicate a transition to another structure, like vesicles [4].
Structural Transition to Vesicles At sufficient concentration, a penetrating cosurfactant can alter the effective molecular geometry of the surfactant aggregate, lowering its curvature and driving the reorganization of worm-like micelles into bilayer vesicles [4].

Experimental Data Summary

The table below summarizes quantitative findings on the effects of alcohol addition:

Alcohol Surfactant Key Effect(s) Experimental Methods
Methanol SDS, SDSn Increases CMC; behaves as a cosolvent [3]. Electrical conductivity, density, sound velocity [3].
Ethanol SDS, SDSn Increases CMC; behaves as a cosolvent [3]. Electrical conductivity, density, sound velocity [3].
1-Butanol SDS, SDSn Decreases CMC; acts as a cosurfactant [3]. Electrical conductivity, density, sound velocity [3].
1-Hexanol CTAT Induces growth of worm-like micelles and transition to vesicles; effect is concentration-dependent [4]. Viscosity, Cryo-TEM, NMR, SANS [4].
1-Octanol CTAT Examined for its effect, though 1-hexanol was the focus of the detailed study [4]. Viscosity [4].

Experimental Protocols

Here are detailed methodologies for key techniques used in these studies.

Viscosity Measurements for Micellar Growth

Viscosity is a key indicator of micellar shape and size [4].

  • Procedure:
    • Prepare a series of CTAT solutions in water at varying concentrations.
    • Add the alcohol (e.g., 1-hexanol) incrementally to each solution. Ensure thorough mixing.
    • Use a viscometer (e.g., a Ubbelohde capillary viscometer or a cone-and-plate rheometer) to measure the viscosity of each sample.
    • Plot specific viscosity or zero-shear viscosity against alcohol concentration. A sharp increase indicates the transition from spherical to worm-like micelles, while a subsequent drop may signal a transition to vesicles [4].
Electrical Conductivity for CMC Determination

This method tracks the CMC by measuring the change in solution conductivity [3].

  • Procedure:
    • Prepare a concentrated surfactant solution.
    • While continuously measuring conductivity with a conductivity meter, slowly titrate with water to dilute the solution.
    • Plot conductivity versus surfactant concentration. The CMC is identified as the point where a distinct change in the slope of the plot occurs.
    • To study solvent effects, repeat the procedure with solutions containing a fixed concentration of the alcohol [3].

Workflow and Structural Relationships

The following diagram illustrates the decision-making workflow for interpreting experimental observations, based on the principles and data from the studies.

G Start Add Alcohol to CTAT Solution ObserveCMC Observe Change in CMC Start->ObserveCMC CMCUp CMC Increases ObserveCMC->CMCUp CMCDown CMC Decreases ObserveCMC->CMCDown Cosolvent Alcohol acts as a COSOLVENT CMCUp->Cosolvent Cosurfactant Alcohol acts as a COSURFACTANT CMCDown->Cosurfactant ObserveViscosity Observe Solution Viscosity Cosurfactant->ObserveViscosity ViscosityUp Viscosity Increases ObserveViscosity->ViscosityUp ViscosityPeak Viscosity Peaks & Drops ObserveViscosity->ViscosityPeak Wormlike Formation of Worm-like Micelles ViscosityUp->Wormlike Vesicles Transition to Vesicles ViscosityPeak->Vesicles

Diagram: Workflow for Interpreting Alcohol Effects on CTAT Micelles

Key Technical Notes

  • Alcohol Chain Length: The effect of an alcohol is highly dependent on its alkyl chain length. Methanol and ethanol typically act as cosolvents, while longer-chain alcohols like 1-butanol and 1-hexanol act as cosurfactants [3].
  • Counterion Role: CTAT uses tosylate as a counterion, which is known to promote the formation of worm-like micelles. The addition of alcohol further modulates this inherent tendency [4].
  • Technique Combination: A single technique provides limited information. For a complete picture, combine viscosity (macroscopic property), scattering techniques like SANS (nanoscale structure), and cryo-TEM (direct imaging) [4].

References

troubleshooting CTAT viscoelastic properties

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some common challenges you might face during experiments.

Question Issue Overview & Potential Causes Recommended Solution & Preventive Steps

| How to resolve large variability in measured moduli? [1] | Issue: Inconsistent results across samples or locations. Causes: Sample heterogeneity; improper hydration/temperature control; probe misselection (sharp tip vs. spherical bead). | Solution: Use colloidal probe (sphere) for averaged properties [1]. Increase sample size (n). Control environment. Prevent: Map properties at multiple locations; use a standardized calibration protocol before measurements. | | How to correct for stress relaxation during loading? [2] [3] | Issue: Measured modulus depends on loading rate or hold time. Cause: Inherent material viscoelasticity causes time-dependent stress/strain response. Elastic models (Hertz) are insufficient [1]. | Solution: Apply a viscoelastic model (e.g., Standard Linear Solid) for analysis [2]. Perform stress-relaxation experiment (apply step strain, monitor decaying stress) [3]. Prevent: Characterize materials over a range of rates/frequencies, not a single speed. | | How to improve poor curve fitting with Hertz model? [1] | Issue: Force-indentation data does not fit the elastic Hertz model well; significant approach-retract hysteresis [1]. Causes: Model assumes linear elasticity, no adhesion; sample viscoelasticity or adhesion violates these. | Solution: Use a viscoelastic fitting routine. Ensure correct probe geometry parameter (radius, angle) in model. For adhesion, use DMT or JKR models. Prevent: Check probe shape and cleanliness via electron microscopy. | | How to determine if Poisson's ratio is affecting results? [4] | Issue: Uncertainty in assuming a value for Poisson's ratio (ν) introduces error in modulus calculation. Cause: Poisson's ratio for viscoelastic materials can be time-dependent and hard to measure directly. | Solution: If possible, use a 1-D tensile protocol that characterizes all moduli without assuming Poisson's ratio [4]. Alternatively, perform a sensitivity analysis on results using a range of ν (e.g., 0.3-0.5). |

Experimental Protocols for Characterization

Here are detailed methodologies for key experiments cited in the troubleshooting guide.

Stress Relaxation Test

This test is fundamental for characterizing the time-dependent response of viscoelastic materials [3].

  • Objective: To measure the decay of stress within a material under a constant strain.
  • Procedure:
    • Sample Preparation: Mount the sample and ensure it is in a physiologically relevant environment (e.g., hydrated, correct pH and temperature).
    • Apply Step Strain: Use the instrument's actuator to apply a tensile or compressive strain to the sample as rapidly as possible. The target strain should be within the material's linear viscoelastic region (typically below 1/2 of the yield strain) [3].
    • Hold Strain Constant: Maintain the applied strain at a constant level for the duration of the experiment.
    • Measure Stress: Record the force required to hold that strain over time as it relaxes.
    • Calculate Modulus: The relaxation modulus ( E(t) ) is calculated as the measured stress ( \sigma(t) ) divided by the applied constant strain ( \epsilon_0 ): ( E(t) = \sigma(t) / \epsilon_0 ) [3].
  • Data Analysis: The resulting ( E(t) ) curve can be fitted to empirical models like a power-law or a stretched exponential function to quantify the relaxation behavior [3].
AFM Nanoindentation with a Spherical Probe

Atomic Force Microscopy (AFM) is a prevalent technique for measuring the micromechanical properties of soft samples like cells and gels [1].

  • Objective: To determine the local viscoelastic properties of a sample by indenting it with a microcantilever probe.
  • Procedure:
    • Probe Selection: Attach a colloidal microsphere (bead) of known radius (e.g., 2-10 µm) to a microcantilever of known spring constant. This provides a well-defined geometry for indentation [1].
    • Approach: Move the probe towards the sample surface at a constant predefined speed until contact is detected (a change in cantilever deflection).
    • Indentation: Continue the movement to indent the sample to a set force or depth trigger.
    • Retraction: Withdraw the probe from the sample at the same speed.
    • Data Collection: This generates a force-displacement (F-Z) curve, which is converted into a force-indentation (F-δ) curve. The indentation depth δ is calculated as ( δ = Z - Z_0 - q ), where ( Z_0 ) is the contact point and ( q ) is the cantilever deflection [1].
  • Data Analysis (Elastic): The loading curve is initially fitted with the Hertz model for a spherical indenter to obtain an apparent elastic modulus ( E ): ( F = (4/3) * [E/(1-ν^2)] * \sqrt{R} * δ^{3/2} ), where ( ν ) is the assumed Poisson's ratio [1].
  • Data Analysis (Viscoelastic): Hysteresis between the approach and retraction curves indicates viscoelasticity [1]. To quantify this, the data must be fitted with a viscoelastic model (e.g., Standard Linear Solid) using appropriate contact mechanics solutions.

Key Viscoelastic Properties

The table below summarizes the core properties you will characterize through your experiments [2].

Property Description Physical Significance & Experimental Manifestation
Stress Relaxation The gradual decrease in stress over time when a material is held at a constant strain [2]. Signifies molecular rearrangement and flow. Observed in a stress-relaxation test.
Creep The gradual increase in strain over time when a material is held under a constant stress [2]. Signifies delayed deformation. The inverse of stress relaxation.
Dynamic Modulus A complex modulus (( G^* = G' + iG'' )) describing the response to oscillatory stress. ( G' ) is the storage modulus (elastic solid-like response), and ( G'' ) is the loss modulus (viscous liquid-like response) [2]. Quantifies the solid-like and liquid-like components of behavior. Measured in oscillatory rheology or DMA.
Hysteresis The energy dissipated as heat during a loading-unloading cycle. Visible as an area between the approach and retraction curves on a force-indentation plot [1]. A key indicator of viscoelasticity and damping capacity.

Experimental Workflow for Viscoelastic Characterization

The following diagram outlines a logical workflow for planning and executing a robust viscoelastic characterization experiment, integrating the protocols and troubleshooting points discussed.

start Define Experimental Goal p1 Sample Preparation (Environment, Mounting) start->p1 p2 Method Selection p1->p2 p3 Preliminary Test (Small strain, check linearity) p2->p3 tc1 Check for Heterogeneity (Measure at multiple points) p3->tc1 p4 Full Experiment tc2 Confirm Probe & Geometry Parameters p4->tc2 p5 Data Analysis & Model Fitting tc3 Check for Hysteresis & Rate-Dependence p5->tc3 p6 Validation & Reporting tc1->p4 tc2->p5 tc3->p6

References

optimizing CTAT concentration for worm-like micelles

Author: Smolecule Technical Support Team. Date: February 2026

Understanding CTAT and Worm-like Micelles

Cetyltrimethylammonium tosylate (CTAT) is a cationic surfactant known for forming highly viscous, viscoelastic worm-like micelles even at low concentrations and without added salt. This is primarily due to its strongly binding hydrophobic counterion, tosylate (T-), which screens electrostatic repulsion between surfactant head groups and promotes one-dimensional micellar growth [1] [2].

The packing parameter of the surfactant dictates the resulting microstructure. For WLMs, the packing parameter typically falls between 1/3 and 1/2 [3] [4].

Key Factors for Optimization and Protocols

Optimization goes beyond just the CTAT concentration; you must also consider the effect of additives and temperature.

Effect of CTAT Concentration

The microstructure and rheology of the solution change dramatically with increasing CTAT concentration [1]:

  • ~0.3 mM: Critical Micelle Concentration (CMC) is reached.
  • ~15 mM: Rod-like or worm-like micelles begin to form.
  • ~70 mM: Solutions transform into viscoelastic gels.
Effect of Additives: 1-Hexanol

Medium-chain alcohols like 1-hexanol can penetrate the CTAT micelles and significantly alter their structure. The effect strongly depends on the CTAT concentration [1].

The transition can be characterized by the following experimental protocols:

1. Viscosity Measurements

  • Purpose: To monitor micellar growth and structural transitions.
  • Method: Use Ubbelohde viscometers or a rotational rheometer. Measure the absolute viscosity of solutions at a controlled temperature (e.g., 25°C or 30°C). Track the relative viscosity (ηᵣ = ηₛₒₗᵤₜᵢₒₙ / ηᵥₐₜₑᵣ) as a function of 1-hexanol concentration [1].
  • Expected Outcome: A distinct peak in viscosity indicates maximum micellar growth, after which a sharp decrease suggests a transition to vesicles [1].

2. Cryogenic Transmission Electron Microscopy (Cryo-TEM)

  • Purpose: For direct imaging of microstructural changes.
  • Method: A small volume (e.g., 5 μL) of the solution is placed on a perforated carbon film, blotted, and vitrified in liquid ethane. The vitrified sample is then transferred to a TEM for imaging at low temperatures [1].
  • Expected Outcome: Direct visualization of worm-like micelles and their transformation into vesicles [1].

3. Small-Angle Neutron Scattering (SANS)

  • Purpose: To obtain quantitative structural parameters of the micelles.
  • Method: Scattering experiments are performed using a neutron beam. The data is analyzed using appropriate models to extract parameters like micellar length and cross-sectional radius [1].
  • Expected Outcome: SANS data can confirm the transition from long, flexible worm-like micelles to closed bilayers (vesicles) [1].

4. Nuclear Magnetic Resonance (NMR)

  • Purpose: To elucidate the location and interaction of additives like 1-hexanol within the micelles.
  • Method: 2D NOESY experiments are conducted. The appearance of cross-peaks between the protons of 1-hexanol and those of the CTAT alkyl chain indicates that the alcohol penetrates deep into the micellar palisade layer [1].

Troubleshooting Common Issues

Here are some common problems and their potential solutions:

Problem & Phenomenon Possible Cause Proposed Solution / Investigation
Low solution viscosity CTAT concentration is below the entanglement threshold (~70 mM) [1]. Increase CTAT concentration or add a penetrating co-surfactant like 1-hexanol [1].
Unexpected drop in viscosity Transition from worm-like micelles to shorter rods, spherical micelles, or vesicles. Additives (e.g., polymers, certain alcohols) can disrupt micellar structure [1] [5]. Use Cryo-TEM or SANS to identify the new structure. Adjust the type and concentration of additives [1].
Gel formation at low temperatures Behavior seen in some WLM systems where micellar breaking time becomes very long, leading to a gel-like network [6]. Gently heat the sample. For CTAT, rheological properties can be tuned with temperature [6].
Poor reproducibility Slight variations in concentration, temperature, or water purity. Use high-purity water, accurately weigh components, and strictly control temperature during experiments.

Experimental Workflow for System Optimization

The following diagram outlines a logical workflow for optimizing and characterizing your CTAT worm-like micelle system:

G Start Define Experimental Goal C1 Prepare CTAT Base Solution (Specify concentration) Start->C1 C2 Add Modifier (e.g., 1-Hexanol) C1->C2 A1 Characterize Rheology (Viscosity, Oscillatory Rheometry) C2->A1 A3 Analyze Molecular Interactions (NMR) A1->A3 If needed Decision Does data match target properties? A1->Decision A2 Probe Microstructure (Cryo-TEM, SANS) A2->A1 Decision->C1 No: Iterate End System Optimized Decision->End Yes

Important Considerations for Your Research

  • Counterion Effect: The tosylate counterion is key to CTAT's ability to form WLMs without salt. Other cationic surfactants like CTAB require high salt concentrations to achieve similar structures [2].
  • Dynamic Nature: Remember that WLMs are "living polymers" in dynamic equilibrium with surfactant monomers. Their length can be affected by flow, temperature, and time [1] [3].
  • Alternative Systems: For advanced applications, consider other WLM systems, such as CO₂-responsive WLMs built from double-tailed surfactants, which offer switchable, reversible viscosity [7].

References

additive selection for CTAT micelle structure control

Author: Smolecule Technical Support Team. Date: February 2026

Additive Effects on CTAT Micelle Structure

The microstructure of CTAT micelles can be controlled using various additives. The following tables summarize the effects and mechanisms of different alcohol and aromatic additives.

Table 1: Effects of 1-Alkanols on CTAT Micelles [1]

Additive Effect on Micellar Structure Key Concentration Observations Proposed Mechanism
Ethanol Limited growth or disruption Viscosity decrease across concentrations Primarily resides in the aqueous phase, disrupting water structure
1-Butanol Moderate micellar growth Viscosity increase at low CTAT conc. Partitions between micellar and bulk phases, some penetration
1-Hexanol Significant growth → Vesicles Distinct effect based on CTAT conc.; induces transition Penetrates deep into micelle palisade layer; promotes curvature change
1-Octanol Likely significant growth Viscosity changes observed Solubilized within micelle core; strong modification of packing

Table 2: pH-Dependent Aromatic Additives in Cationic Micelles [2] While studied in CTAB, these provide insights for CTAT systems.

Additive pH Condition Effect on Micellar Structure Interaction Mechanism
p-Toluic Acid Basic (Deprotonated) Promotes growth of elongated micelles Electrostatic attraction between anionic carboxylate and cationic headgroups
p-Cresol Acidic (Protonated) Significant micellar growth; may induce vesicles Hydrophobic and aromatic stacking interactions within micelle
p-Toluidine Basic (Neutral) Enhances micellar growth Increased hydrophobic solubilization within micelle core

Troubleshooting Common Experimental Issues

Q1: My CTAT solution is not achieving the expected high viscosity. What could be wrong?

  • Incorrect Concentration: Ensure the CTAT concentration is above the threshold for worm-like micelle formation (typically above 15 mM) [1].
  • Additive Partitioning: For medium-chain alcohols like 1-hexanol, the effect is highly dependent on the CTAT concentration. The additive may not be penetrating the micelles effectively if the concentration is too low [1].
  • Impurity Interference: Check for unintended ionic impurities or contaminants that might screen electrostatic interactions critical for micellar growth.

Q2: I added 1-hexanol but did not observe the expected transition to vesicles. Why?

  • Concentration Mismatch: The transition requires a specific, progressive addition of 1-hexanol. The optimal ratio of additive to surfactant is crucial and should be determined experimentally [1].
  • Kinetic Effects: Structural transitions can be slow. Allow sufficient time for the system to reach equilibrium after each addition.
  • Verification Method: Use a direct imaging technique like Cryo-TEM to confirm the presence of vesicles, as rheology alone might not be definitive [1].

Q3: How does pH affect my system when using aromatic additives?

  • Additive Protonation: pH changes alter the charge and polarity of aromatic additives (e.g., p-toluic acid, p-cresol, p-toluidine), which changes how they pack within the micelles [2].
  • Headgroup Repulsion: Lower pH can protonate the additive, reducing electrostatic screening and potentially inhibiting growth, while the correct pH can enhance insertion and promote elongation or vesicle formation [2].
  • Recommendation: Always monitor and control the pH of your solution when working with pH-sensitive additives.

Standard Experimental Protocols

Viscosity Measurements

Viscosity is a key indicator of micellar growth and entanglement [1].

  • Instrument: Use calibrated Cannon Ubbelohde viscometers.
  • Temperature Control: Maintain a constant temperature bath with stability of ±0.1°C.
  • Procedure: Measure the flow time of the solution and multiply by the viscometer constant to obtain kinematic viscosity (in centi-Stokes). Convert to absolute viscosity (centi-Poise) by multiplying by the density of water (approximately 1 g/cm³).
  • Data Reporting: Relative viscosity is often calculated by dividing the solution viscosity by the viscosity of pure water.
Microstructural Characterization with Cryo-TEM

Cryo-TEM provides direct visualization of micellar morphology [1].

  • Sample Preparation: Maintain samples at a controlled temperature (e.g., 30°C). Use a controlled environment vitrification system (CEVS). Place a 5 µL drop on a perforated carbon film grid, blot, and rapidly plunge into a cryogen (like ethane) to vitrify the water.
  • Imaging: Use a transmission electron microscope (e.g., Philips CM 120 or Tecnai 12 G2) operating at 120 kV. Employ low-dose imaging techniques to minimize electron beam radiation damage.
  • Analysis: Record digital images using a cooled CCD camera at high magnifications (e.g., 48,000x) to identify worm-like micelles, branched networks, and vesicles.
Structural Analysis with Small-Angle Neutron Scattering (SANS)

SANS provides quantitative information on micellar size and shape in bulk solution [1].

  • Sample Preparation: Prepare CTAT solutions in D₂O instead of H₂O to enhance contrast.
  • Measurement: Direct the neutron beam through the sample and record the scattering intensity as a function of the scattering vector (Q).
  • Data Fitting: Model the scattering data to determine structural parameters. For example, the data can be fitted to a model for long, flexible cylindrical micelles to extract the cross-sectional radius and length.

Experimental Workflow and Structural Transitions

The following diagram outlines the key decision points and characterization methods in a typical experiment aimed at controlling CTAT micelle structure.

CTAT_Workflow start Start: CTAT Solution decide_add Additive Selection start->decide_add alcohol 1-Alkanols (e.g., 1-Hexanol) decide_add->alcohol Medium/Long Chain aromatic Aromatic Additives (e.g., p-Cresol) decide_add->aromatic pH-Sensitive other Other (Salts, Oppositely-Charged Surfactants) decide_add->other Modify Electrostatics char_node Characterization worm Worm-like Micelles (Viscoelastic) char_node->worm Entangled Network (High Viscosity) vesicle Vesicles char_node->vesicle e.g., 1-Hexanol at critical conc. sphere Spherical Micelles char_node->sphere Additive Disruption (Low Viscosity) branched Branched Network char_node->branched e.g., High Salt or SDBS result Determine Final Micelle Structure alcohol->char_node Progressive Addition aromatic->char_node pH Control other->char_node Optimize Ratio worm->result vesicle->result sphere->result branched->result

This guide synthesizes methodologies from current literature. When designing experiments, consider concentrating on the most critical additive for your goals and using complementary characterization techniques to fully understand the structural changes.

References

CTAB vs CTAT: Micelle Properties at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Feature CTAB (Cetyltrimethylammonium Bromide) CTAT (Cetyltrimethylammonium Tosylate)
Counterion Bromide (Br⁻) [1] [2] Tosylate (p-toluenesulfonate) [3]
Critical Micelle Concentration (CMC) ~1 mM [4] ~0.3 mM [3]
Micellar Structure at Low Concentration Spherical micelles at low concentration; requires salt to form long worm-like micelles [3] Forms long worm-like micelles and viscoelastic solutions even without added salt [3]
Primary Growth Mechanism Electrostatic screening by counterions or additives [3] Hydrophobic counterion insertion between headgroups [3]
Response to 1-Hexanol Micellar growth can be induced [1] Pronounced micellar growth and transition to vesicles [3]
Typical Experimental Concentrations 300 mM (in mixed systems) [5] 15-70 mM (for worm-like micelles to gels) [3]

The core difference lies in their counterions. CTAB's bromide ion is small and hydrophilic, providing electrostatic screening but not deeply penetrating the micelle. In contrast, CTAT's tosylate ion is larger and more hydrophobic, which allows it to embed itself between the surfactant headgroups. This significantly reduces electrostatic repulsion and promotes the formation of long, worm-like micelles, even in the absence of salt [3].

Experimental Insights and Protocols

The data in the table is supported by established experimental methods. Here are the key protocols used in the studies to characterize these micellar systems.

Viscosity Measurements

This method is used to monitor changes in micelle size and shape.

  • Procedure: Absolute viscosity is measured using calibrated Ubbelohde viscometers. The kinematic viscosity (in centi-stokes) is calculated by multiplying the flow time by the viscometer constant, and then converted to absolute viscosity (in centi-poise) using the density of water. Relative viscosity is obtained by comparing the solution's viscosity to that of pure water [3].
  • Application: A sharp increase in viscosity indicates the transition from spherical to worm-like micelles due to entanglement. A subsequent decrease can signal a transition to other structures, like vesicles or branched micelles [3] [1].
Structural Characterization with Cryo-TEM and SANS

These techniques provide direct visualization and structural parameters of micelles.

  • Cryogenic Transmission Electron Microscopy (Cryo-TEM): A small droplet of sample is placed on a perforated grid and rapidly vitrified in liquid ethane to preserve native structure. Imaging is performed at low temperatures to prevent beam damage, allowing direct observation of micellar shapes like worms or vesicles [3].
  • Small-Angle Neutron Scattering (SANS): Samples are prepared in D₂O instead of H₂O to enhance contrast. The scattering intensity is measured as a function of the scattering vector. The data is fitted to appropriate models (e.g., for flexible cylinders) to extract quantitative information like micelle length and radius [3].
Probing Molecular Interactions with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the location and interaction of additives within micelles.

  • Procedure: Samples are analyzed, often using 2D NOESY (Nuclear Overhauser Effect Spectroscopy). The presence of cross-peaks between the protons of the additive (e.g., 1-hexanol) and the protons of the surfactant alkyl chain or headgroup reveals their spatial proximity [3] [6].
  • Application: This technique confirmed that 1-hexanol penetrates deep into the palisade layer of CTAT micelles, facilitating the microstructural transition [3].

Micellar Structural Transitions

The following diagram illustrates the structural evolution of CTAT micelles upon the addition of 1-hexanol, a transition that is particularly distinct for CTAT.

MicellarTransition cluster_ctab CTAB Pathway cluster_ctat CTAT Pathway start Spherical Micelles (CTAB & CTAT at CMC) worm_ctab Worm-like Micelles (CTAB requires salt/additive) start->worm_ctab Add Salt worm_ctat Worm-like Micelles (CTAT forms spontaneously) start->worm_ctat No Salt hexanol_add Addition of 1-Hexanol worm_ctat->hexanol_add worm_ctat->hexanol_add growth Micellar Growth (Increased Viscosity) hexanol_add->growth Penetrates Palisade Layer hexanol_add->growth vesicles Vesicles (Bilayer Structures) growth->vesicles growth->vesicles

Key Takeaways for Researchers

  • Choosing a Surfactant: For formulations requiring long, worm-like micelles and high viscoelasticity without added salt, CTAT is the superior choice. If electrostatic screening is already part of your system (e.g., with other salts), CTAB can be a more cost-effective option.
  • Tuning Morphology with Additives: The micellar structure of both surfactants, especially CTAT, is highly tunable. As shown in the diagram, hydrophobic additives like 1-hexanol can drive structural transitions. This is a powerful strategy for designing custom rheological properties [3] [1].
  • Industrial Relevance: Worm-like micelles are crucial in applications like drag reduction, fracturing fluids, and personal care products [3]. The ability to transform them into vesicles using a simple additive like 1-hexanol [3] also opens pathways for drug delivery systems, as vesicles can encapsulate both hydrophilic and hydrophobic compounds.

References

cetyltrimethylammonium tosylate bromide chloride counterion effects

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Properties of Cetyltrimethylammonium Surfactants

The table below summarizes the fundamental properties of cetyltrimethylammonium surfactants with different counterions, which underlie their performance in various applications.

Surfactant Counterion Critical Micelle Concentration (CMC) Primary Micellar Structure Key Performance Characteristics
CTAB (Cetyltrimethylammonium Bromide) [1] [2] Bromide (Br⁻) ~1 mM [2] Spherical / Short Rods (can grow with additives) [3] Standard cationic surfactant; common in DNA extraction & nanoparticle synthesis [1] [2].
CTAT (Cetyltrimethylammonium Tosylate) [4] [3] Tosylate (p-toluenesulfonate) ~0.3 mM [3] Long Worm-like Micelles (in salt-free water) [3] Forms viscoelastic solutions at low concentrations; superior for drag reduction & templating [3].
CPC (Cetylpyridinium Chloride) [5] [6] [7] Chloride (Cl⁻) Lower than CTAB in NaBr solutions [7] Information Not Specified in Search Results Stronger binding of Br⁻ vs. Cl⁻ counterions [7]; superior recovery of heparan sulfate in urinary glycosaminoglycan extraction [5] [6].

Experimental Data & Performance Comparison

Rheological Behavior: CTAB vs. CTAT

The nature of the counterion significantly impacts the microstructure and flow properties of surfactant solutions.

  • CTAT Solutions: In the absence of salt, CTAT spontaneously forms long, worm-like micelles that entangle to create highly viscous and viscoelastic gels at concentrations around 70 mM [3]. This is because the bulky, hydrophobic tosylate counterion strongly screens the electrostatic repulsion between the cationic head groups and promotes one-dimensional micellar growth [3].
  • CTAB Solutions: In contrast, CTAB typically forms shorter rod-like micelles. Achieving viscoelasticity similar to CTAT requires the addition of salts like NaBr or KBr to screen the headgroup repulsion [3].

A study on CTAT also demonstrated that the addition of 1-hexanol can trigger a microstructural transition from worm-like micelles to vesicles, a process characterized by viscosity measurements, cryo-TEM, and SANS [3]. The diagram below illustrates this transition pathway.

G A CTAT Molecules in Solution B Spherical Micelles (Low Concentration) A->B  Above CMC C Worm-like Micelles (Entangled Network) B->C  Increased CTAT Concentration D Vesicles (Closed Bilayers) C->D  Add 1-Hexanol

Extraction Efficiency: CTAB vs. CPC

In biomedical research, these surfactants are used to isolate glycosaminoglycans (GAGs) from human urine. A comparative study revealed a significant difference in their efficiency [5] [6].

  • Experimental Protocol: Urinary GAGs were extracted using either CPC or CTAB (also referred to as CETAB). The extracted GAGs were then qualitatively and quantitatively analyzed using agarose-gel electrophoresis and high-performance liquid chromatography (HPLC) [5] [6].
  • Key Finding: While both protocols recovered similar amounts of chondroitin sulfate (CS), the CPC protocol recovered approximately 3.3 times more heparan sulfate (HS) than the CTAB protocol [5] [6]. This indicates that the choice of surfactant and its associated counterion is critical for studies focused on HS.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the detailed methodologies.

Protocol for Vesicle Formation in CTAT with 1-Hexanol [3]

This protocol describes how to induce a structural transition from worm-like micelles to vesicles.

  • Materials: Cetyltrimethylammonium tosylate (CTAT), 1-Hexanol, Deionized water.
  • Methods:
    • Sample Preparation: Prepare an aqueous solution of CTAT (e.g., 30-70 mM). Gradually add 1-hexanol to the solution and mix thoroughly. The system will undergo microstructural changes with increasing 1-hexanol concentration.
    • Viscosity Measurement: Use calibrated Ubbelohde viscometers to measure the absolute viscosity of solutions at a controlled temperature (e.g., ±0.1°C). Observe a peak and subsequent drop in viscosity signaling the transition to vesicles.
    • Microstructural Characterization:
      • Cryogenic Transmission Electron Microscopy (Cryo-TEM): Directly image the micellar and vesicular structures. A small drop (5 µL) of the solution is placed on a perforated grid, vitrified in liquid ethane, and then observed under a TEM at low dose to prevent beam damage.
      • Small-Angle Neutron Scattering (SANS): Perform SANS measurements in D₂O to analyze the shape and size evolution of the self-assembled structures. The scattering data can be modeled to confirm the formation of vesicles.
Protocol for Comparing GAG Extraction Efficiency [5] [6]

This protocol compares the performance of CPC and CTAB for extracting glycosaminoglycans from urine.

  • Materials: Cetylpyridinium chloride (CPC), Cetyltrimethylammonium bromide (CTAB), Human urine samples.
  • Methods:
    • Extraction: Process identical urine samples in parallel using the standard extraction procedures for CPC and CTAB.
    • Analysis:
      • Agarose-Gel Electrophoresis: Load the extracted GAGs onto an agarose gel. After electrophoresis, sequentially stain the gel (e.g., with Toluidine Blue) to visualize the different GAG bands.
      • Densitometric Scanning: Scan the stained gel and use densitometry software to quantify the relative amounts of chondroitin sulfate (CS) and heparan sulfate (HS).
      • HPLC Validation: For further quantification and characterization, analyze the CS disaccharides using high-performance liquid chromatography (HPLC).

Key Insights for Research & Development

  • Leverage CTAT for Viscoelasticity: For applications requiring high viscosity or viscoelasticity without added salt, such as in templating complex materials or drag reduction fluids, CTAT is superior to CTAB [3].
  • Select CPC for Biomolecule Extraction: In biochemical separations, particularly where the recovery of heparan sulfate is critical, CPC provides a significant advantage over CTAB [5] [6]. The counterion chemistry profoundly influences binding specificity.
  • Utilize Additives for Morphology Control: The morphology of cationic surfactant assemblies (micelles, worms, vesicles) can be finely tuned using additives like 1-hexanol, providing a versatile toolkit for material synthesis [3].

References

Experimental Data Comparison for CTAT Worm-like Micelles

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes core findings and experimental conditions from key publications on CTAT worm-like micelles.

Study Focus / System Key Experimental Findings Characterization Techniques Used Sample Conditions
1-Hexanol-Induced Transitions [1] 1-Hexanol triggers microstructural transition: worm-like micelles → vesicles. Transition is CTAT concentration-dependent. Viscosity, Cryo-TEM, NMR, SANS Cationic surfactant CTAT with 1-alkanols (ethanol, 1-butanol, 1-hexanol, 1-octanol) [1].
Probe-Driven Flow Instability [2] Beyond a velocity threshold, probe motion shows large stress fluctuations and elastic turbulence. Correlated with micellar breakage in extensional flow. Custom rheometer + Particle Imaging Velocimetry (PIV), Rheometry 2 wt.% CTAT + 100 mM Sodium Chloride (NaCl) [2].
General WLM Characterization [3] WLMs exhibit a Maxwellian response with a single stress relaxation time ((G'), (G'') crossover). Cole-Cole plot forms a semi-circle. Rheometry (Frequency sweep) Semi-dilute surfactant systems (e.g., bodywash formulation) [3].
Mixed-Surfactant System Dynamics [4] Micellar breaking time ((τ_{break})) can be comparable to reptation time ((τ_{rep})). NMR shows polymer-like scaling and restricted surfactant diffusion. NMR Diffusometry/Relaxometry, Rheometry Zwitterionic + anionic surfactant in brine [4].

Detailed Experimental Protocols

Here are the methodologies for the key experiments cited in the comparison table.

SANS for Microstructural Transitions

This protocol is based on the study of 1-hexanol-induced changes in CTAT micelles [1].

  • Sample Preparation: Prepare aqueous solutions of Cetyltrimethylammonium Tosylate (CTAT) at various concentrations. Add 1-hexanol (or other 1-alkanols) progressively to trigger microstructural changes.
  • Data Collection: Perform SANS measurements to probe the micellar structure on a length scale of 1-100 nm. Scattering intensity is recorded as a function of the scattering vector (Q).
  • Data Analysis:
    • Analyze the SANS profiles to monitor the transition from worm-like micelles to vesicles.
    • Use fitting models (e.g., for cylinders or bilayers) to extract structural parameters like micellar radius and bilayer thickness.
    • Correlate SANS data with direct imaging from Cryo-TEM and rheological measurements from viscosity tests.
Rheometry for Linear Viscoelasticity

This standard protocol characterizes the mechanical properties of worm-like micelles [3].

  • Sample Loading: Use a controlled loading protocol on a rheometer (e.g., Kinexus) with a cone-and-plate or parallel-plate geometry. A solvent trap is recommended to prevent water evaporation.
  • Frequency Sweep Test:
    • Within the Linear Viscoelastic Region (LVER), perform an oscillatory frequency sweep (e.g., from 0.2 to 40 rad/s).
    • Measure the evolution of the storage modulus ((G')) and loss modulus ((G'')) across the frequency range.
  • Data Analysis:
    • Identify the plateau modulus ((G_p)) from the high-frequency plateau in (G').
    • Determine the relaxation time ((τ)) from the angular frequency ((ω_c)) at the point where (G') and (G'') crossover ((G' = G'')).
    • Plot a Cole-Cole plot ((G'') vs. (G')) to check for the semi-circular shape characteristic of a single-mode Maxwell fluid.
Probe Rheometry for Nonlinear Flow

This protocol uses a custom setup to study the local stress and instability around a moving object in a WLM fluid [2].

  • Setup: A cylindrical pin is connected to a rheometer and driven through the WLM fluid in a custom sample cell.
  • Operation:
    • Drive the pin at a constant velocity or force over a wide range.
    • Simultaneously measure the time-dependent stress (force) on the pin with high resolution.
  • Visualization: Use Particle Imaging Velocimetry (PIV) with dispersed tracer particles to map the in-situ velocity distribution and observe flow fields around the pin.
  • Analysis:
    • Record stress fluctuations and correlate them with the PIV-observed deformation fields.
    • Identify the onset velocity for flow instability and the nature of stress fluctuations (e.g., stick-slip events).

Research Workflow for WLM Validation

The diagram below illustrates a typical integrated workflow for validating worm-like micelle structure and dynamics, combining multiple techniques.

wlm_workflow cluster_techniques Complementary Characterization Techniques start Sample Preparation (CTAT + Additives) rheo Rheometry start->rheo sans SANS start->sans nmr NMR start->nmr microscopy Cryo-TEM start->microscopy data_sync Data Correlation & Analysis rheo->data_sync G', G'', η₀, τ sans->data_sync Scattering Data (Micelle Shape/Size) nmr->data_sync Diffusion Coefficients Micellar Dynamics microscopy->data_sync Direct Visualization output Validated WLM Microstructure & Dynamics data_sync->output Integrated Model

This workflow shows how combining SANS and rheometry with other techniques provides a comprehensive validation of WLM structure and dynamics.

Key Research Insights

  • Techniques are Complementary: SANS provides direct structural information on the size and shape of micelles (e.g., cylinder-to-vesicle transition) [1], while rheometry measures the mechanical properties (e.g., relaxation time) that result from that structure [3]. They are most powerful when used together.
  • Structure Dictates Flow: The molecular architecture and scission dynamics of WLMs directly govern complex flow phenomena like the elastic turbulence and stress fluctuations observed in probe-driven experiments [2].
  • Context for NMR: While not a focus of this guide on SANS/rheometry, NMR provides unique insights into surfactant dynamics and diffusion on different timescales, complementing the structural and mechanical data [4].

References

comparison CTAT DTAB corrosion inhibition efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Inferable Performance Data

The following table summarizes the properties and performance data for the closely related compounds CTAB and DTAB, from which inferences about CTAT can be drawn.

Inhibitor Chemical Name Structure Optimum Concentration Reported Efficiency Key Experimental Conditions
CTAB Cetyltrimethylammonium bromide C₁₆H₃₃N(CH₃)₃Br ~20 ppm [1] Significant reduction in ( I_{corr} ) [1] Carbon steel, NaCl solution, pH 12 [1]
DTAB Dodecyltrimethylammonium bromide C₁₂H₂₅N(CH₃)₃Br Up to 10⁻³ M [2] Enhanced with co-surfactants [2] Low carbon steel, 1M HCl [2]
CTAT (Inference) Cetyltrimethylammonium tosylate C₁₆H₃₃N(CH₃)₃TsO Information Missing Information Missing Information Missing

Experimental Protocols and Methodologies

The inferences in the table above are based on standard experimental methods used to evaluate corrosion inhibitors.

  • Weight Loss Measurement: This is a simple method where a cleaned metal coupon (e.g., low carbon steel) is weighed, immersed in the corrosive solution (e.g., 1M HCl) with and without the inhibitor for a set period. Afterward, the coupon is cleaned to remove corrosion products and re-weighed. The corrosion rate and inhibition efficiency are calculated from the mass loss [2].
  • Electrochemical Measurements:
    • Open Circuit Potential (OCP): Measures the steady-state potential of the metal in the solution, indicating the corrosion tendency [2].
    • Electrochemical Impedance Spectroscopy (EIS): Applies a small AC potential over a range of frequencies to measure the system's impedance. The data is used to model the electrical resistance of the protective inhibitor film formed on the metal surface [2].
    • Tafel Polarization: Scans the potential of the metal to determine the corrosion current density ((I_{corr})). A decrease in (I_{corr}) indicates effective inhibition. This method can also classify inhibitors as anodic, cathodic, or mixed-type [3] [1].
  • Experimental Design Strategy: Some studies use a statistical approach (e.g., Response Surface Methodology) to optimize multiple variables simultaneously, such as pH, chloride concentration, and inhibitor concentration, to find the conditions for lowest corrosion rate [1].

Key Insights on Surfactant Inhibitors

Although direct data is unavailable, research on similar cationic surfactants provides valuable insights.

  • Chain Length and Efficiency: The carbon chain length of the surfactant's hydrophobic tail is a critical factor. Longer chains (like CTAB's C16) generally provide better inhibition than shorter ones (like DTAB's C12) because they form a more substantial hydrophobic barrier on the metal surface [2] [1].
  • Anion Effect: The counter-anion (e.g., bromide vs. tosylate) can influence the inhibitor's performance. Its size and affinity for the metal surface can affect how closely the surfactant molecules pack together, thus changing the protective quality of the film.
  • Synergistic Effects: Inhibition efficiency can be significantly enhanced using a co-surfactant with a compatible chain length. For example, DTAB mixed with C12OH (1-dodecanol) showed a more pronounced corrosion rate reduction than with shorter or longer alcohols [2].

Supplementary Research Workflow

For a comprehensive investigation, you can combine experimental data with computational modeling, as shown in the workflow below.

The computational methods shown in the diagram are powerful tools for understanding inhibition mechanisms at the molecular level.

  • Molecular Dynamics (MD) Simulation is used to study the adsorption behavior and orientation of inhibitor molecules (like CTAT or DTAB) on a metal surface (e.g., Fe(110)), providing data on interaction energy and adsorption configuration [4] [3].
  • Density Functional Theory (DFT) calculates quantum chemical parameters for individual inhibitor molecules, such as the energy of the Highest Occupied Molecular Orbital (EHOMO), which indicates the molecule's ability to donate electrons to the metal surface [4].

How to Proceed with Your Research

  • Consider CTAB as a Proxy: Given the lack of direct data on CTAT, the extensive research on CTAB serves as the best available reference. The inhibition behavior of CTAT is expected to be similar, with the main difference arising from the counter-anion.
  • Focus on Chain Length: Your comparison should highlight the critical role of hydrocarbon chain length. The longer chain of CTAT (C16) is a key differentiator, likely leading to superior film formation and higher efficiency compared to DTAB (C12), all else being equal [2] [1].
  • Investigate the Anion Effect: A productive angle for your research could be to specifically investigate and explain how the change from bromide (in CTAB) to tosylate (in CTAT) might influence the packing density, solubility, and overall effectiveness of the corrosion inhibitor film.

References

NOESY for Studying Surfactant-Polymer Interactions

Author: Smolecule Technical Support Team. Date: February 2026

Nuclear Overhauser Effect Spectroscopy (NOESY) detects through-space interactions between nuclei, making it ideal for studying how molecules like the surfactant CTAT and polymers associate. A key application is determining the binding site and bilayer distribution of small molecules in membrane-like environments, such as the micelles formed by CTAT [1].

The principle is that the intensity of a NOESY cross-peak is proportional to the cross-relaxation rate between two protons, which in turn is proportional to 1/r⁶, where r is the distance between them. This strong distance dependence allows NOESY to identify which parts of the molecules are in close proximity (typically < 5-6 Å) [2] [3]. For instance, one study used 2D NMR (implied to be NOESY) to evaluate the site of 1-hexanol in CTAT micelles, finding it penetrates near the palisade layer [4].

NOESY Experimental Protocols

The table below compares the core setup for two main types of 1D NOESY experiments.

Parameter Steady-State NOE (for quantitative dynamics) Gradient-Enhanced Transient NOE (for structural proximity)
Experiment Type NOE difference (e.g., cyclenoe) [2] DPFGSE (Double Pulsed Field Gradient Spin Echo) NOESY [2]
Primary Use Quantitative molecular dynamics & distance measurement [2] Qualitative/rough estimate of proton proximity for structural analysis [2]
Saturation/Mixing Long, selective on/off resonance saturation (sattime >1-3x longest T1) [2] Short mixing time (e.g., mix=0.5 for 500 ms) [2]
Recycle Delay Long, to ensure full relaxation [2] Short (e.g., d1=1 for 1 sec) [2]
Key Advantage Maximum 50% NOE for theoretical accuracy [2] Robust, fewer artifacts, zero-quantum suppression [2]
Key Disadvantage Prone to artifacts; demanding on hardware [2] Not intended for highly accurate distance measurement [2]

For a general structural study to confirm interaction, the gradient-enhanced 1D or 2D NOESY is recommended due to its reliability and reduced artifacts [2]. A typical protocol includes:

  • Sample Preparation: Use a stable, well-shimmed sample. For membrane systems, magic-angle spinning (MAS) may be applied to achieve high resolution [1].
  • Parameter Setup:
    • Mixing time (mix): Set to ~500 ms for a rough estimate [2]. For quantitative analysis, a buildup series with shorter times is needed.
    • Relaxation delay (d1): Can be set to ~1-2 seconds [2].
    • Zero-quantum suppression (zqflg='y'): Crucial for suppressing through-bond (J-coupling) artifacts [2].
  • Data Collection: For 1D NOESY, selectively excite the proton peak of interest (e.g., on CTAT) and observe NOE on polymer proton signals [2].
  • Data Processing: Process the data. The selectively excited peak will be negative, while positive NOE peaks indicate proximity, typically for small molecules [2].

Workflow for Interaction Validation

The following diagram illustrates the key steps for validating CTAT-polymer interactions using NMR NOESY:

workflow Start Start: Prepare CTAT-Polymer Sample Step1 Acquire Reference 1H NMR Spectrum Start->Step1 Step2 Choose NOESY Experiment Type Step1->Step2 Step3 Gradient-Enhanced 1D/2D NOESY Step2->Step3 Step4 Set Parameters: - Mixing time (~0.5s) - Relaxation delay (~1s) - Zero-quantum suppression Step3->Step4 Step5 Run Experiment Step4->Step5 Step6 Process Data Step5->Step6 Step7 Analyze Cross Peaks/NOE Signals Step6->Step7 Decision1 Signals between CTAT & polymer protons? Step7->Decision1 EndYes Interaction Validated Decision1->EndYes Yes EndNo No interaction detected or below detection limit Decision1->EndNo No

Key Experimental Considerations

  • Maximizing Sensitivity: Increase the longitudinal relaxation time by using low-viscosity solvents or removing dissolved oxygen [5].
  • Choosing Mixing Time: For simple identification of correlated protons, a mixing time between half T1 and T1 is suitable. For quantitative distance measurements, short mixing times and long relaxation delays are required [5].
  • 2D vs 1D NOESY: A 2D NOESY experiment is often preferred because it excites all protons simultaneously, is more efficient, and provides cross-peak symmetry that makes it easier to distinguish real NOE peaks from artifacts [2].

References

comparative study CTAT other cationic surfactants

Author: Smolecule Technical Support Team. Date: February 2026

Structural Properties & Common Applications

The table below summarizes the fundamental characteristics of several cationic surfactants, including CTAT.

Surfactant Name Chemical Name / Abbreviation Chemical Structure Common Applications
CTAT Cetyltrimethylammonium Tosylate[CITATION] Cetyl (C16) chain, trimethylammonium head group, tosylate counter-ion Formation of worm-like micelles and vesicles; studies on microstructural transitions in personal-care products[CITATION]
Cetrimide Tetradecyltrimethylammonium Bromide[CITATION] Myristyl (C14) chain, trimethylammonium head group, bromide counter-ion Antimicrobial agent; antiseptic in pharmaceuticals; additive in endodontic cements for antibiofilm activity[CITATION][CITATION]
Hexyltrimethylammonium Bromide Hexyltrimethylammonium Bromide[CITATION] Hexyl (C6) chain, trimethylammonium head group, bromide counter-ion Phase transfer catalyst; used in scientific research for solubilizing and stabilizing proteins[CITATION]
CTAB Cetyltrimethylammonium Bromide Cetyl (C16) chain, trimethylammonium head group, bromide counter-ion Template for mesoporous silica materials; common surfactant in nanomaterials synthesis[CITATION]
DADMAC Dialkyldimethylammonium Chloride (e.g., Dioctadecyldimethylammonium)[CITATION] Two long alkyl chains (e.g., C18) attached to a dimethylammonium head group, chloride counter-ion Fabric softener; biocide in cleaning products; accumulates in environmental sediments[CITATION]
BAC Benzylalkyldimethylammonium Compound (e.g., C12-BAC)[CITATION] Alkyl chain (e.g., C12), dimethylammonium head group with a benzyl group, chloride counter-ion Disinfectant and biocide in sanitizing products; active ingredient in many surface cleaners[CITATION]

Performance Comparison

The table below compares key performance metrics and experimental findings.

Property / Effect CTAT Cetrimide (C14) CTAB (C16) BAC (C12)
Micelle Structure Forms long, worm-like micelles that can transition to vesicles with additives (e.g., 1-Hexanol)[CITATION] Standard spherical/micellar aggregates Spherical to rod-like micelles; commonly used to form spherical nanoparticles Standard spherical/micellar aggregates
Antimicrobial & Antibiofilm Activity Primarily studied for micellar structure, not specifically for antimicrobiality Strong antibiofilm activity against E. faecalis; effective antimicrobial[CITATION] General antimicrobial properties due to cationic nature Strong disinfectant; widely used as a biocide[CITATION]
Environmental Persistence Information not prominent in search results Information not prominent in search results Information not prominent in search results Detected in wastewater effluents and lake sediments; persistent[CITATION]
Interaction with Additives 1-Hexanol triggers worm-like micelle growth and transition to unilamellar vesicles[CITATION] Addition to tricalcium silicate cement enhances antibiofilm action without harming physical properties[CITATION] A common surfactant in organic synthesis Information not prominent in search results

Experimental Protocols for Key Studies

To replicate or understand the key findings in the comparison, here are the methodologies from critical studies.

Microstructural Transitions in CTAT (Viscosity, Cryo-TEM, SANS)

This protocol is based on a study investigating the effect of 1-hexanol on CTAT micelles[CITATION].

  • Objective: To observe the transition of CTAT worm-like micelles into vesicles.
  • Materials: Cetyltrimethylammonium tosylate (CTAT), 1-hexanol.
  • Methodology:
    • Sample Preparation: Prepare a series of CTAT solutions in water at different concentrations. Add progressively increasing concentrations of 1-hexanol to these solutions.
    • Viscosity Measurements: Use a viscometer to measure the solution viscosity. A sharp increase and subsequent decrease in viscosity indicate micellar growth and eventual transition to vesicles.
    • Cryogenic Transmission Electron Microscopy (Cryo-TEM): Directly image the micellar and vesicular structures in the solution samples to visually confirm the morphological transitions.
    • Small-Angle Neutron Scattering (SANS): Use SANS measurements to quantitatively analyze the structural changes and characterize the size and shape of the vesicles formed.
    • NMR Spectroscopy: Employ 2D NMR to determine the precise location and orientation of the 1-hexanol molecules within the CTAT micelles (e.g., in the palisade layer).
Antibiofilm Activity of Cetrimide (Modified Direct Contact Test)

This protocol is based on a study evaluating cetrimide as an additive in tricalcium silicate cement[CITATION].

  • Objective: To evaluate the antibiofilm efficacy of cetrimide against Enterococcus faecalis.
  • Materials: Cetrimide, Tricalcium silicate cement (TSC), Zirconium oxide (ZrO₂), bovine root dentin blocks, culture of Enterococcus faecalis.
  • Methodology:
    • Biofilm Formation: Grow a 21-day-old biofilm of E. faecalis on the surface of sterilized bovine root dentin blocks.
    • Specimen Preparation: Manipulate the TSC/ZrO₂ cement by mixing it with distilled water (control) or with cetrimide solutions (0.2% and 0.4%).
    • Direct Contact Test: After 6 hours of setting, place the cement specimens in direct contact with the biofilm-covered dentin blocks for 15 hours.
    • Analysis: After contact, transfer the dentin blocks to a solution and vortex to dislodge the biofilm. Serially dilute the solution and plate it on agar. Count the number of colony-forming units per milliliter (CFU mL¯¹) after incubation to quantify the surviving bacteria.

Experimental Workflow for Surfactant Analysis

The diagram below outlines a general workflow for preparing and analyzing surfactant samples, integrating techniques mentioned in the search results.

start Sample Preparation sp1 Surfactant Solution (CTAT, Cetrimide, etc.) start->sp1 sp2 Solid-Phase Extraction (WCX Cartridges) sp1->sp2 For LC-HRMS Analysis a1 Viscosity Measurements sp1->a1 For Micellar Properties a2 Cryogenic TEM (Micelle Imaging) sp1->a2 a3 SANS/SAXS (Size/Shape Analysis) sp1->a3 a5 NMR Spectroscopy (Molecular Interaction) sp1->a5 For Interaction Studies a6 Microbiological Assays (Antibiofilm Tests) sp1->a6 For Antimicrobial Properties sp3 Elution & Concentration sp2->sp3 a4 LC-HRMS (Quantification) sp3->a4

Key Comparative Insights

  • Counter-Ion is Crucial: CTAT (tosylate) forms worm-like micelles more readily than CTAB (bromide) [1]. The choice of counter-ion can be a critical design parameter for applications requiring specific rheological properties.
  • Chain Length Dictates Application: Shorter chains (e.g., Hexyltrimethylammonium Bromide) are often used as phase transfer catalysts [2], while longer chains (C12-C18) are optimal for antimicrobial activity and fabric softening [3] [4].
  • Environmental Considerations: QACs like DADMAC and BAC are frequently detected in wastewater and sediments [4]. Their persistence is a growing concern, highlighting the need for considering environmental fate in surfactant selection.

References

surface tension conductivity measurements CTAT validation

Author: Smolecule Technical Support Team. Date: February 2026

Core Measurement Techniques at a Glance

Measurement Type Method Name Core Measurement Principle Key Applications / Contexts
Surface Tension [1] [2] Force Tensiometer (Du Noüy Ring) Measures maximum force required to pull a platinum ring through a liquid interface. [1] Standardized method; used with a range of liquids. [1]
Force Tensiometer (Wilhelmy Plate) Measures force on a thin platinum plate partially immersed in the liquid. [1] Suitable for static or continuous measurements; assumes complete wetting of the plate. [1]
Optical Tensiometer (Pendant Drop) Analyzes the shape of a liquid droplet hanging from a needle to calculate surface tension. [1] [2] Used for small sample volumes; applicable to both surface and interfacial tension. [1]
Conductivity [3] Two-Electrode / Four-Electrode Cell Measures the solution's ability to carry an electrical current between electrodes. [3] Standard method for assessing water purity and total dissolved solids (TDS). [3]
Cation Conductivity (After Ion Exchange) Measures conductivity after the sample passes through a cation exchange column (H+ form). [3] Highly sensitive detection of salt ingress in high-purity water (e.g., power station condensate). [3]

Detailed Experimental Protocols

For researchers designing validation studies, here are more detailed methodologies for the key techniques mentioned.

Surface Tension Measurement Protocols
  • Wilhelmy Plate Method [1]:

    • Probe Preparation: A roughened platinum plate is used to ensure a zero-degree contact angle (complete wetting).
    • Measurement: The liquid surface is brought into contact with the plate. The exact moment of contact is registered as "zero depth of immersion."
    • Immersion and Measurement: The plate is immersed to a set depth (a few millimeters). The force exerted on the plate is measured as it is withdrawn back to the zero point.
    • Calculation: Surface tension (γ) is calculated by the formula γ = F / P, where F is the measured force and P is the wetted perimeter of the plate.
  • Pendant Drop Method [1] [2]:

    • Drop Formation: A drop of liquid is dispensed and held from a needle using a dispenser system.
    • Image Capture: A backlight illuminates the drop, and a camera captures its image.
    • Shape Analysis: Software analyzes the drop's profile by solving the Young-Laplace equation, which balances surface tension with gravitational force.
    • Calculation: Surface tension is derived from the drop shape, using the density difference between the liquid and the surrounding fluid, and the radius of curvature at the drop's apex.
Conductivity Measurement Protocols
  • Direct Conductivity for Water Purity [3]:

    • Sensor Selection: Choose between a two-electrode or four-electrode sensor system. The four-electrode system can offer better accuracy, especially in low-concentration solutions.
    • Measurement: Immerse the sensor in the aqueous sample. An alternating current voltage is applied to prevent electrode polarization, and the resulting current is measured.
    • Temperature Compensation: Conductivity is highly temperature-dependent. Measurements are typically automatically compensated to a reference temperature (e.g., 25°C).
    • Interpretation: The reading in µS/cm provides a nonspecific measure of the total ionic content. In ultra-pure water systems, it is a direct indicator of water quality.
  • Cation Conductivity for Trace Contamination [3]:

    • Sample Line Setup: A continuous flow of the sample water (e.g., power station condensate) is passed through a column filled with a strong cation exchange resin in the hydrogen (H+) form.
    • Post-Exchange Measurement: The effluent from the column is directed through a standard conductivity cell.
    • Principle: Cations (e.g., Na+, NH4+) in the sample are exchanged for H+ ions. If salts are present, the cations are replaced by H+, which combines with anions to form strong acids (e.g., HCl), resulting in a significant increase in conductivity.
    • Sensitivity: This method amplifies the conductivity signal of dissolved salts, allowing for very early detection of contamination.

Workflow Visualization

The following diagram illustrates a generalized experimental workflow for selecting and applying these measurement techniques, which could be adapted for specific validation protocols.

G Start Define Measurement Objective ST Surface Tension Measurement Start->ST Cond Conductivity Measurement Start->Cond ST_Method Select Method ST->ST_Method Cond_Method Select Method Cond->Cond_Method A1 Force Tensiometer (Wilhelmy Plate or Ring) ST_Method->A1 Sample Volume >10ml A2 Optical Tensiometer (Pendant Drop) ST_Method->A2 Sample Volume <1ml B1 Direct Conductivity Measurement Cond_Method->B1 General Ionic Content B2 Cation Conductivity (With Ion Exchange) Cond_Method->B2 Trace Cation Contamination Analyze Analyze Data Result Report & Validate Analyze->Result A1->Analyze A2->Analyze B1->Analyze B2->Analyze

Suggestions for Finding Specialized Information

To locate the specific information on CTAT validation you are looking for, I suggest the following steps:

  • Refine Your Search Terms: Try more targeted queries such as:
    • "CTAF validation in pharmaceutical development" (checking the acronym)
    • "Critical quality attributes (CQA) surface tension measurement biopharma"
    • "Conductivity measurement for drug formulation and process validation"
  • Consult Specialized Databases: Search in scientific literature databases like PubMed, Scopus, or Web of Science for research articles related to your specific product or biological system.
  • Review Regulatory Guidelines: Refer to guidelines from agencies like the U.S. FDA and EMA, which may outline expectations for measuring and controlling physicochemical parameters during drug development.

References

Hofmeister Effects on CTAT Micelles: A Data Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the effects of various additives on the structure and properties of CTAT (cetyltrimethylammonium tosylate) micelles, based on experimental findings.

Table 1: Impact of Hofmeister Salts and 1-Hexanol on CTAT Micellar Structure

Additive Effect on Micellar Structure Key Experimental Observations Proposed Mechanism
Tosylate (TsO⁻) (Native counterion) Promotes growth into long, worm-like micelles [1] Forms viscoelastic gels at high concentrations (~70 mM) [1]; low CMC (0.3 mM), rod-like micelles from ~15 mM [1] Hydrophobic counterions insert between surfactant headgroups, screening electrostatic repulsion [1]
1-Hexanol Induces micellar growth, then transition to vesicles [1] Viscosity increases then drops; direct visualization by cryo-TEM shows worms → vesicles [1]; effect is concentration-dependent [1] Medium-chain alcohol penetrates micelle palisade layer, altering spontaneous curvature and packing [1]
NaCl, NaBr, NaNO₃, NaClO₃ (In CTAB) Promotes growth of rod- or worm-like micelles [1] salts screen electrostatic repulsion between charged head groups and facilitates micellar growth [1] Salts screen electrostatic headgroup repulsion, enabling growth [1]
SDBS (anionic surfactant) Growth, then transition to branched network [1] Viscosity increases at low SDBS, then decreases sharply at higher concentrations [1] Oppositely charged surfactants form ion pairs; charge neutralization enables transition to branched structures [1]

Table 2: Effects of Alcohol Chain Length on CTAT Micelles

Alcohol Chain Length Primary Effect on CTAT Micelles Partitioning Behavior
Ethanol Short (C2) Likely minor effects, remains in bulk water [1] Predominantly in aqueous bulk phase [1]
1-Butanol Medium (C4) Expected to promote some micellar growth [1] Partitions between micellar and bulk phases [1]
1-Hexanol Medium (C6) Significant growth, then transition to vesicles [1] Partitions into micelles; location near palisade layer confirmed by 2D NMR [1]
1-Octanol Long (C8) Expected to be solubilized within micelle, inducing structural changes [1] Strongly solubilized within micelle, hydroxyl group at surface [1]

Experimental Protocols for Key Findings

Here are the methodologies used in the cited research to obtain the data above.

Tracking Structural Transitions with 1-Hexanol

The following integrated approach was used to characterize the worm-like micelle to vesicle transition in CTAT solutions induced by 1-Hexanol [1].

G Start Sample Preparation A Viscosity Measurements Start->A B Cryogenic Transmission Electron Microscopy (Cryo-TEM) Start->B C Small-Angle Neutron Scattering (SANS) Start->C D Nuclear Magnetic Resonance (2D NMR - NOESY) Start->D E Data Synthesis A->E B->E C->E D->E

Key Experimental Details:

  • Viscosity: Absolute viscosity was measured using calibrated Cannon Ubbelohde viscometers in a temperature-controlled bath (±0.1°C) [1].
  • Cryo-TEM: A small sample drop (5 µL) was applied to a perforated grid and vitrified in liquid ethane to preserve native structure. Imaging was performed using Philips CM 120 or Tecnai 12 G2 TEMs with low-dose techniques to minimize beam damage [1].
  • SANS: Experiments were conducted using D₂O-based solutions. SANS is particularly effective for quantifying microstructural changes like the growth of micelles and the formation of vesicles [1].
  • NMR (NOESY): Through-space interactions between the protons of 1-hexanol and CTAT were measured to determine the precise location of the alcohol within the micelle, confirming its position in the palisade layer near the surfactant headgroups [1].
General Principles for Studying Hofmeister Ion Effects

The following techniques are commonly used to study ion-specific effects on colloids like micelles, drawing from research on similar systems like CPyCl [2].

G Techniques Experimental Techniques for Hofmeister Studies T1 Surface Tension & Conductivity Techniques->T1 T2 Viscosity & Dynamic Light Scattering (DLS) Techniques->T2 T3 Direct Imaging (Cryo-TEM) Techniques->T3 T4 Spectroscopic Methods (NMR, Absorption) Techniques->T4 P1 Critical Micelle Concentration (CMC) T1->P1 P2 Micellar Size & Growth T2->P2 P3 Micellar Morphology & Transition Points T3->P3 T4->P1 T4->P2 Parameters Measured Parameters

Underlying Mechanisms: Why Ions Behave Differently

The Hofmeister series is a manifestation of specific ion effects. The behavior summarized in the tables can be explained by several interlinked concepts:

  • Kosmotropes vs. Chaotropes: Ions are often classified as kosmotropes (structure-makers, e.g., SO₄²⁻, F⁻) which strengthen water structure, or chaotropes (structure-breakers, e.g., I⁻, SCN⁻) which disrupt it [3]. This influences whether they are excluded from or attracted to interfaces.
  • Ion Partitioning: A key thermodynamic model suggests ions distribute differently between bulk water and the hydration layer of a surface (e.g., a micelle or protein). A partition coefficient (Kp) quantifies this. Ions with Kp < 1 are excluded (preferential hydration), leading to "salting-out," while ions with Kp > 1 accumulate at the surface, leading to "salting-in" [4].
  • Direct vs. Indirect Effects: The old idea that ions only change bulk water structure has been largely superseded. For chaotropic ions, direct binding or interaction with the macromolecular surface is often the dominant mechanism [3] [5]. For cationic surfactants like CTAT, the chaotropic nature of the tosylate anion is crucial for its ability to promote worm-like micelle formation without added salt [1].
  • Surface Tension and Hydrophobicity: Kosmotropic anions often increase the surface tension of water, which strengthens the hydrophobic effect and promotes the aggregation of non-polar species (salting-out). Chaotropic anions decrease surface tension, weakening the hydrophobic effect (salting-in) [3] [6].

Limitations and Research Gaps

It is important to note the following limitations in the available data:

  • Dated Key Studies: The most detailed experimental study on CTAT/1-hexanol was published in 2015, and some foundational research is older [1]. The field of specific ion effects has evolved since then.
  • Limited Direct Data on CTAT with Simple Salts: While the behavior of CTAT with its native tosylate counterion and with 1-hexanol is well-documented, a systematic study of CTAT with a full range of Hofmeister anions (e.g., sulfate, thiocyanate) is less common in the retrieved literature. Much data is inferred from studies on the closely related surfactant CTAB [1] [2].
  • Complex Reversals: The Hofmeister series is not absolute. It can reverse depending on system conditions like pH, concentration, and the presence of other molecules [3] [7] [8]. For example, at low salt concentrations, electrostatic forces may dominate, reversing the expected Hofmeister trend observed at high concentrations [3].

References

×

Hydrogen Bond Acceptor Count

3

Exact Mass

455.34331560 Da

Monoisotopic Mass

455.34331560 Da

Heavy Atom Count

31

UNII

1P489GK6AR

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

138-32-9

Wikipedia

Cetrimonium tosylate

Use Classification

Cosmetics -> Antimicrobial; Emulsifying; Surfactant; Antistatic; Hair conditioning

General Manufacturing Information

1-Hexadecanaminium, N,N,N-trimethyl-, 4-methylbenzenesulfonate (1:1): ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types